Product packaging for Acetaminophen mercapturate(Cat. No.:CAS No. 52372-86-8)

Acetaminophen mercapturate

カタログ番号: B1664981
CAS番号: 52372-86-8
分子量: 312.34 g/mol
InChIキー: DVPRQNKJGQEICH-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine is an S-substituted N-acetyl-L-cysteine in which the S-substitutuent is specified as 5-acetamido-2-hydroxyphenyl. It has a role as a drug metabolite, a human urinary metabolite and a rat metabolite. It is a member of acetamides, an organic sulfide, a member of phenols and a S-substituted N-acetyl-L-cysteine. It is functionally related to a paracetamol. It is a conjugate acid of a S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5S B1664981 Acetaminophen mercapturate CAS No. 52372-86-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPRQNKJGQEICH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966766
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-86-8
Record name Acetaminophen mercapturate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen mercapturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN MERCAPTURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86SEU3G6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Formation of Acetaminophen Mercapturate in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of acetaminophen (B1664979) mercapturate in liver microsomes. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This guide details the enzymatic reactions, key intermediates, and presents quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for the key assays cited and includes visualizations of the core pathways and workflows.

Introduction: The Mercapturic Acid Pathway and Acetaminophen Metabolism

Acetaminophen, a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation. A minor but clinically significant portion is metabolized via the cytochrome P450 (CYP) enzyme system, leading to the formation of a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI)[1]. Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). This initial conjugation is the first step in the mercapturic acid pathway, a major route for the biotransformation and elimination of xenobiotics[2]. The subsequent enzymatic processing of the glutathione conjugate results in the formation of acetaminophen mercapturate (N-acetylcysteine conjugate), which is then excreted in the urine[1][2].

This guide focuses on the microsomal phase of this pathway, detailing the enzymatic steps from the parent drug to the initial glutathione conjugate, and the subsequent enzymatic conversions leading to the final mercapturate product.

The Biochemical Pathway of this compound Formation

The formation of this compound is a multi-step enzymatic process that can be broadly divided into two main stages: the formation of the reactive intermediate NAPQI and its subsequent conjugation with glutathione, followed by the processing of the glutathione conjugate.

Stage 1: Bioactivation of Acetaminophen to NAPQI

The initial and rate-limiting step in the formation of the mercapturate is the oxidation of acetaminophen to the electrophilic intermediate, NAPQI. This reaction is catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes, which are isolated as microsomes in in vitro preparations[3].

dot

NAPQI NAPQI APAP_GSH Acetaminophen-Glutathione Conjugate NAPQI->APAP_GSH Glutathione S-Transferases (GSTs) (spontaneous reaction also occurs) GSH Glutathione (GSH) GSH->APAP_GSH APAP_CysGly Acetaminophen-Cysteinylglycine APAP_GSH->APAP_CysGly γ-Glutamyltransferase APAP_Cys Acetaminophen-Cysteine APAP_CysGly->APAP_Cys Dipeptidases APAP_Mercapturate This compound (N-acetylcysteine conjugate) APAP_Cys->APAP_Mercapturate N-Acetyltransferase start Start: Human Liver Tissue homogenize Homogenize in Buffer (e.g., with sucrose) start->homogenize centrifuge1 Low-Speed Centrifugation (e.g., 9,000-12,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant (S9 fraction) centrifuge1->supernatant1 pellet1 Discard Pellet (nuclei, mitochondria, cell debris) centrifuge1->pellet1 ultracentrifuge Ultracentrifugation (e.g., 100,000 x g) supernatant1->ultracentrifuge supernatant2 Discard Supernatant (Cytosol) ultracentrifuge->supernatant2 pellet2 Collect Pellet (Microsomes) ultracentrifuge->pellet2 resuspend Resuspend in Buffer pellet2->resuspend store Store at -80°C resuspend->store start Start: Prepare Reaction Mixture mixture Reaction Mixture: - Liver Microsomes - Acetaminophen - Glutathione (GSH) - Buffer (pH 7.4) start->mixture preincubate Pre-incubate at 37°C mixture->preincubate initiate Initiate Reaction: Add NADPH-generating system preincubate->initiate incubate Incubate at 37°C (with shaking) initiate->incubate terminate Terminate Reaction: Add ice-cold organic solvent (e.g., acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by HPLC or LC-MS/MS centrifuge->analyze

References

mechanism of acetaminophen mercapturate synthesis in hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Acetaminophen (B1664979) Mercapturate Synthesis in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), also known as paracetamol, is one of the most widely used analgesic and antipyretic agents globally.[1][2] When administered within therapeutic dose limits (up to 4 g/day for adults), it has a well-established safety profile.[3][4] However, an overdose can lead to severe, and potentially fatal, hepatotoxicity, making it a leading cause of acute liver failure in many Western countries.[3][5][6] The key to both its safety at therapeutic doses and its toxicity in overdose lies in its complex metabolism within the liver, primarily in hepatocytes.

The formation of acetaminophen mercapturate represents a critical detoxification pathway. This guide provides a detailed technical examination of the biochemical cascade leading to the synthesis of this metabolite, from the initial metabolic activation of acetaminophen to the final enzymatic steps. We will explore the enzymes involved, present relevant quantitative data, detail common experimental protocols used for its study, and provide visual diagrams to illustrate the core mechanisms.

Core Metabolic Pathways of Acetaminophen

In hepatocytes, acetaminophen is metabolized via three primary pathways: glucuronidation, sulfation, and oxidation.[3][7][8][9]

  • Glucuronidation: This is the main route at therapeutic doses, accounting for approximately 45-57% of acetaminophen metabolism.[4][9] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT1A6, and UGT1A9, which conjugate acetaminophen with glucuronic acid to form a non-toxic, water-soluble compound that is readily excreted.[9]

  • Sulfation: Accounting for about 30-44% of metabolism at therapeutic doses, this pathway involves the conjugation of acetaminophen with a sulfonate group.[4][9] This reaction is mediated by sulfotransferase (SULT) enzymes, primarily SULT1A1 and SULT1A3.[9]

  • Oxidation: A minor fraction of acetaminophen (5-10%) is metabolized by the cytochrome P450 (CYP) enzyme system.[4][10] This pathway does not directly detoxify the drug but instead bioactivates it into a highly reactive intermediate, which is the precursor to both toxicity and the mercapturate detoxification product.

At supratherapeutic or overdose levels, the glucuronidation and sulfation pathways become saturated.[5][10] Consequently, a larger proportion of the drug is shunted into the oxidative pathway, leading to a significant increase in the production of its reactive metabolite.[10][11]

The Oxidative Pathway: Formation of NAPQI

The critical first step towards both hepatotoxicity and mercapturate synthesis is the oxidation of acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI).

Role of Cytochrome P450 Enzymes

This bioactivation is catalyzed by several CYP isoforms located in the endoplasmic reticulum of hepatocytes.[3] The primary enzymes involved in humans are:

  • CYP2E1 : Plays a significant role, especially in conditions of chronic alcohol consumption which induces its expression.[3][7][12]

  • CYP3A4 : Considered a major contributor to NAPQI formation in the human liver.[1][3][12][13]

  • CYP1A2 : Also contributes to the oxidative metabolism of acetaminophen.[3][9]

Studies using human recombinant CYP enzymes have shown that CYP3A4 is the most efficient at catalyzing this reaction at toxic concentrations, followed by CYP2E1, CYP1A2, and CYP2D6.[1][13]

Detoxification via Glutathione (B108866) Conjugation

Under normal physiological conditions, the highly electrophilic NAPQI is rapidly detoxified through conjugation with hepatic glutathione (GSH), a tripeptide antioxidant abundant in hepatocytes.[3][10][14] This reaction is a cornerstone of cellular defense against acetaminophen-induced injury.

The conjugation of NAPQI with the sulfhydryl group of GSH can occur non-enzymatically, but it is also efficiently catalyzed by Glutathione S-transferases (GSTs).[11][15] In vitro studies suggest that the GST Pi (GSTP1) isoform is a particularly effective catalyst for this reaction in humans.[11][15] The product of this crucial detoxification step is 3-(glutathion-S-yl)-acetaminophen (APAP-GSH).[11]

In cases of acetaminophen overdose, the production of NAPQI can overwhelm and deplete the liver's finite stores of GSH.[10] Once GSH levels fall below a critical threshold (estimated to be less than 70% of normal), NAPQI is no longer efficiently detoxified.[10] The excess, unbound NAPQI then covalently binds to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death.[3][5][15][16]

Final Synthesis Pathway of this compound

The initial conjugate, APAP-GSH, is not the final excretory product. It undergoes further metabolism to form this compound (N-acetyl-cysteine-S-yl-acetaminophen), a stable compound that is eliminated in the urine.[3][11] This multi-step process involves:

  • Removal of Glutamate (B1630785): The enzyme γ-glutamyl transpeptidase cleaves the glutamyl residue from the glutathione conjugate.

  • Removal of Glycine (B1666218): A dipeptidase then removes the glycine residue, leaving a cysteine conjugate (APAP-Cys).

  • N-Acetylation: Finally, the cysteine conjugate is acetylated by an N-acetyltransferase to form the final product, this compound.

This entire pathway, from NAPQI formation to mercapturate excretion, effectively neutralizes the reactive metabolite and facilitates its removal from the body.

Data Presentation

Table 1: Key Enzymes in this compound Synthesis
Enzyme FamilySpecific Isoform(s)Role in PathwayKinetic Parameters (Example)
Cytochrome P450 CYP3A4, CYP2E1, CYP1A2Oxidation of Acetaminophen to NAPQICYP3A4 Km: 130 μM[1][13]
Glutathione S-Transferase GSTP1Catalyzes conjugation of NAPQI with GSHMost effective catalyst of NAPQI conjugation[11]
γ-Glutamyl Transpeptidase -Cleaves glutamate from APAP-GSH-
Dipeptidase -Cleaves glycine from APAP-Cys-Gly-
N-Acetyltransferase -Acetylates APAP-Cys to form Mercapturate-
Table 2: Approximate Distribution of Acetaminophen Metabolites in Urine (Adults)
MetabolitePercentage at Therapeutic DosePercentage at Toxic/Overdose
Acetaminophen-Glucuronide 52 - 57%[4]Pathway becomes saturated
Acetaminophen-Sulfate 30 - 44%[4]Pathway becomes saturated
Oxidized Metabolites (Mercapturate/Cysteine) 5 - 10%[4]>15% (initially, then decreases with GSH depletion)[11]
Unchanged Acetaminophen < 5%[4][11]~10%[11]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Hepatocytes

Primary human hepatocytes are the gold standard for in vitro studies of drug metabolism.[17] A common method for their isolation is the two-step collagenase perfusion technique.[18][19]

  • Tissue Procurement: Obtain fresh, non-tumorous human liver tissue from surgical resections or from organs unsuitable for transplantation, following ethical approval.[17][19]

  • Cannulation: Cannulate the visible blood vessels on the surface of the liver tissue segment.

  • Step 1 - Perfusion with EGTA: Perfuse the tissue via the cannula with a warm (37°C), calcium-free buffer containing a chelating agent like EGTA. This step serves to wash out blood and dissociate cell-cell junctions (desmosomes).

  • Step 2 - Collagenase Digestion: Perfuse the tissue with a second warm buffer containing collagenase and calcium chloride.[19] The collagenase digests the extracellular matrix, releasing the hepatocytes. The solution is typically recirculated to maximize enzymatic activity.[19]

  • Cell Dissociation & Collection: Following digestion, the liver capsule is gently opened in a petri dish containing ice-cold buffer. The cell suspension is released by gentle shaking or dissociation.[18][20]

  • Filtration and Purification: Filter the cell suspension through a series of gauze or nylon meshes to remove undigested tissue and debris.[18] Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation steps (e.g., 50 x g for 5 minutes), where the denser hepatocytes form a pellet.[18]

  • Viability Assessment: Determine cell viability and count using the trypan blue exclusion method.[18][21] A viability of >70% is generally required for culture.[18][21]

  • Cell Culture: Plate the isolated hepatocytes onto collagen-coated culture dishes in a specialized hepatocyte culture medium.[18] The cells are allowed to attach and form a monolayer before being used for experiments.

Protocol 2: Analysis of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying acetaminophen and its metabolites.[22][23]

  • Sample Preparation (Plasma/Urine):

    • Thaw biological samples (e.g., plasma, urine, or cell culture supernatant) on ice.

    • To precipitate proteins, add a volume of cold solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., Acetaminophen-d4).[22][24]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.[24]

  • Chromatographic Separation:

    • Inject the prepared sample into a UPLC system equipped with a reverse-phase column (e.g., C18).[25]

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[22] The gradient is programmed to separate acetaminophen and its various metabolites (glucuronide, sulfate, cysteine, and mercapturate conjugates) based on their polarity.

    • The total run time is typically short, often under 5 minutes per sample.[22]

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the target analyte) and a specific product ion (a characteristic fragment of the analyte).

    • Define unique precursor/product ion transitions for acetaminophen, this compound, and other metabolites, as well as the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing samples with known concentrations of each analyte.

    • Quantify the amount of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

Acetaminophen_Metabolism Acetaminophen Metabolic Pathway to Mercapturate cluster_GSH APAP Acetaminophen (APAP) NAPQI NAPQI (N-acetyl-p-benzoquinone imine) (Reactive Metabolite) APAP->NAPQI CYP2E1, CYP3A4, CYP1A2 APAP_GSH APAP-Glutathione Conjugate NAPQI->APAP_GSH GSTs Toxicity Covalent Binding to Mitochondrial Proteins HEPATOTOXICITY NAPQI->Toxicity GSH Depletion APAP_CysGly APAP-Cysteinyl-Glycine APAP_GSH->APAP_CysGly γ-glutamyl transpeptidase APAP_Cys APAP-Cysteine Conjugate APAP_CysGly->APAP_Cys Dipeptidase Mercapturate This compound (Excreted) APAP_Cys->Mercapturate N-acetyl transferase GSH Glutathione (GSH) GSH->NAPQI GSH_depleted GSH Depletion (Overdose)

Caption: Metabolic activation of acetaminophen to NAPQI and its subsequent detoxification pathway to form mercapturic acid.

Experimental_Workflow Experimental Workflow for APAP Metabolism Studies A 1. Isolate Primary Hepatocytes (Collagenase Perfusion) B 2. Culture Cells (Collagen-coated plates) A->B C 3. Treat Hepatocytes (Therapeutic vs. Toxic APAP doses) B->C D 4. Collect Samples (Supernatant/Lysate at time points) C->D E 5. Sample Preparation (Protein Precipitation & IS Spike) D->E F 6. UPLC-MS/MS Analysis (Quantify APAP & Metabolites) E->F G 7. Data Interpretation (Metabolite Kinetics & Pathway Flux) F->G Toxicity_Balance Balance of Detoxification and Toxicity APAP Acetaminophen Overdose NAPQI Increased NAPQI Production APAP->NAPQI GSH Hepatic GSH Stores NAPQI->GSH Depletes Detox Detoxification (Mercapturate Pathway) Toxicity Hepatotoxicity (Protein Adducts) NAPQI->Toxicity When GSH is Depleted GSH->Detox Sufficient

References

The Discovery and Initial Characterization of Acetaminophen Mercapturate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetaminophen (B1664979) (N-acetyl-p-aminophenol, APAP), known as paracetamol outside of North America, is one of the most widely used analgesic and antipyretic drugs globally.[1][2] When administered in therapeutic doses, it is considered safe and is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are subsequently excreted.[1][3] However, a minor but critically important metabolic pathway involves oxidation by the cytochrome P450 (CYP) enzyme system, which leads to the formation of a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][4] The discovery and characterization of the detoxification products of NAPQI, particularly acetaminophen mercapturate, have been fundamental to understanding the mechanisms of acetaminophen-induced hepatotoxicity and have paved the way for effective clinical interventions for overdose.

This technical guide provides an in-depth overview of the discovery, metabolic formation, and initial characterization of this compound for researchers, scientists, and professionals in drug development.

The Metabolic Pathway: From Acetaminophen to Mercapturate

Under normal physiological conditions, approximately 5-10% of a therapeutic acetaminophen dose is metabolized by hepatic CYP enzymes, primarily CYP2E1 and CYP3A4, to form NAPQI.[1][5][6] NAPQI is a potent electrophile that can cause severe cellular damage by covalently binding to cellular macromolecules, particularly mitochondrial proteins.[1][4]

The primary defense mechanism against NAPQI-induced toxicity is its rapid conjugation with the endogenous antioxidant glutathione (B108866) (GSH), a reaction that detoxifies the reactive metabolite.[7][8] This conjugation results in the formation of an acetaminophen-glutathione adduct. This adduct is then further metabolized through a series of enzymatic steps to form acetaminophen-cysteine and ultimately this compound (N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine), which is a stable, water-soluble compound excreted in the urine.[3][9][10]

In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger fraction of the drug down the CYP pathway and leading to increased production of NAPQI.[7][11] This surge in NAPQI production can deplete hepatic glutathione stores to less than 70% of normal levels.[7] Once GSH is depleted, NAPQI accumulates and binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.[7][12] The urinary excretion of this compound serves as a key indicator of the extent of NAPQI formation.

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Glucuronide APAP Glucuronide (50-70%) APAP->Glucuronide UGT Enzymes Sulfate APAP Sulfate (25-35%) APAP->Sulfate SULT Enzymes NAPQI N-acetyl-p-benzoquinone imine (NAPQI) (Toxic Intermediate) APAP->NAPQI CYP2E1, CYP3A4 (~5-15%) GSH_Adduct APAP-Glutathione Conjugate NAPQI->GSH_Adduct Glutathione (GSH) Hepatotoxicity Hepatotoxicity (Cellular Damage) NAPQI->Hepatotoxicity GSH Depletion Cysteine_Adduct APAP-Cysteine GSH_Adduct->Cysteine_Adduct γ-Glutamyl transferase, Dipeptidase Mercapturate This compound (APAP-CYS-NAC) (Excreted in Urine) Cysteine_Adduct->Mercapturate N-acetyltransferase

Caption: Metabolic pathways of acetaminophen (APAP).

Quantitative Data on Acetaminophen Metabolism

The distribution of acetaminophen metabolism among its major pathways is crucial for assessing the risk of toxicity. The following tables summarize key quantitative data related to this process.

Table 1: Distribution of Acetaminophen Metabolic Pathways (Therapeutic Dose)

Metabolic PathwayEnzyme FamilyPercentage of DoseMetabolite Type
GlucuronidationUGTs (e.g., UGT1A1, UGT1A6)50-70%[1][3]Non-toxic
SulfationSULTs (e.g., SULT1A1)25-35%[1][3]Non-toxic
OxidationCytochrome P450 (CYP2E1, CYP3A4)5-15%[1]Leads to toxic NAPQI

Table 2: Kinetic Parameters for NAPQI Formation by Human CYP Isozymes

CYP IsozymeApparent Km (µM)Significance
CYP3A4130[6]High efficiency, particularly at toxic concentrations[6]
CYP2E1-Considered the main isoenzyme for NAPQI formation[13]
CYP1A2-Contribution appears to be minimal in vivo[5][13]

Note: Km values can vary between studies and experimental conditions. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols for Characterization

The initial characterization of this compound relied on its synthesis for use as a reference standard and the development of robust analytical methods for its detection and quantification in biological matrices.

Experimental Protocol 1: Synthesis of Acetaminophen (Parent Compound)

While the direct synthesis of this compound is complex, the synthesis of the parent compound, acetaminophen, is a common undergraduate laboratory experiment that illustrates the formation of an amide bond present in the molecule.[14][15][16]

Objective: To synthesize acetaminophen from p-aminophenol and acetic anhydride (B1165640).

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Deionized water

  • 5 mL conical vial

  • Water-cooled condenser

  • Heating plate or aluminum block

  • Hirsch funnel for vacuum filtration

Procedure:

  • Weigh approximately 0.150 g of p-aminophenol and place it into a 5-mL conical vial.[14]

  • Add 0.45 mL of deionized water and 0.165 mL of acetic anhydride to the vial.[17]

  • Attach a water-cooled condenser and heat the reaction mixture at approximately 120°C with gentle stirring.[17]

  • After the solid has dissolved, continue heating for an additional 20 minutes to ensure the reaction goes to completion.[17]

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Once cooled, place the vial in an ice-water bath to induce crystallization of the crude acetaminophen.

  • Collect the crude product by vacuum filtration using a Hirsch funnel.[17]

  • The crude product can be further purified by recrystallization from a 50:50 water/methanol (B129727) mixture.[14]

Experimental Protocol 2: Analysis of Acetaminophen Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying acetaminophen and its metabolites from biological fluids.

Objective: To separate acetaminophen, its glucuronide, sulfate, and mercapturate conjugates in a urine sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or electrochemical detector.

  • Column: Reversed-phase C18 column.[18]

  • Mobile Phase: Isocratic elution with a mobile phase consisting of 7% methanol and 0.75% glacial acetic acid in 0.1 M KH2PO4.[18]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • UV detection at 248 nm.[18]

    • Amperometric (electrochemical) detection at +0.60 V can be used in series for enhanced sensitivity for the parent drug and certain metabolites.[18]

Sample Preparation (Urine):

  • Collect a urine sample.

  • Centrifuge the sample to remove any particulate matter.

  • The supernatant can often be directly injected or diluted with the mobile phase before injection.

Expected Outcome: The method should provide chromatographic separation of acetaminophen and its major metabolites, including the mercapturate conjugate, allowing for their identification and quantification based on retention time and detector response compared to reference standards.

Analytical Characterization Techniques

A combination of analytical techniques is employed for the unambiguous identification and precise quantification of this compound.

Analytical_Workflow Sample Biological Sample (Urine/Plasma) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep HPLC HPLC Separation (Reversed-Phase) Prep->HPLC Detection Detection HPLC->Detection NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR For isolated fractions UV UV/Vis Detection->UV Quantification MS Mass Spectrometry (MS/MS) Detection->MS Identification & Quantification Data Data Analysis (Quantification) UV->Data MS->Data

Caption: General analytical workflow for acetaminophen metabolites.

High-Performance Liquid Chromatography (HPLC): As detailed in the protocol above, HPLC with UV or electrochemical detection is a robust method for separating and quantifying acetaminophen metabolites.[18] Modern methods often utilize Ultra-Performance Liquid Chromatography (UPLC) for faster analysis times and better resolution.[19][20]

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[6][21] Electrospray ionization (ESI) is commonly used. The method relies on monitoring specific mass-to-charge (m/z) transitions for the parent ion and its characteristic fragment ions, providing high specificity.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for the structural elucidation of metabolites.[23][24][25] In the context of acetaminophen metabolism, NMR has been used to identify and characterize the various conjugates, including this compound, in biological samples by identifying the unique chemical shifts of their protons.[26][27]

Table 3: Physicochemical and Spectral Data for this compound

PropertyValueSource
Chemical Formula C13H16N2O5SPubChem[28]
Molecular Weight 312.34 g/mol PubChem[28]
CAS Number 52372-86-8MedchemExpress, PubChem[28][29]
Analytical Technique Key Information
LC-MS/MS Allows for sensitive quantification with low limits of detection (LOD) and quantification (LLOQ).[22]ResearchGate[22]
1H NMR Provides structural confirmation through unique proton signals for the acetaminophen and N-acetyl-cysteine moieties.[26]ResearchGate[26]
GC-MS NIST Mass Spectrometry Data Center provides reference spectra.PubChem[28]

Conclusion

The discovery and characterization of this compound have been pivotal in understanding the bioactivation and detoxification of acetaminophen. Its formation via the conjugation of the toxic metabolite NAPQI with glutathione highlights a critical pathway in drug metabolism. The development of sophisticated analytical techniques, particularly HPLC and LC-MS/MS, has enabled the precise quantification of this metabolite, providing invaluable insights for clinical toxicology, overdose management with antidotes like N-acetylcysteine, and the overall safety assessment of one of the world's most common drugs. Continued research in this area focuses on refining analytical methods and exploring inter-individual variability in these metabolic pathways.

References

The Toxicological Significance of Acetaminophen Mercapturate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity in cases of overdose. The toxic effects of APAP are not caused by the parent drug itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in an overdose situation, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to increased NAPQI formation and depletion of hepatic GSH stores. Acetaminophen mercapturate is a downstream metabolite of the glutathione conjugation pathway and serves as a critical biomarker for the extent of NAPQI formation. This technical guide provides a comprehensive overview of the toxicological significance of this compound, including its formation, role as a biomarker of liver injury, and the analytical methods for its quantification.

Acetaminophen Metabolism and the Formation of this compound

At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major pathways:

  • Glucuronidation: Accounts for 50-70% of metabolism.[1]

  • Sulfation: Accounts for 25-35% of metabolism.[1]

A minor fraction, approximately 5-10%, is oxidized by cytochrome P450 enzymes (mainly CYP2E1, but also CYP1A2 and CYP3A4) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1][2].

Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs)[3]. This conjugation forms acetaminophen-glutathione (APAP-GSH). APAP-GSH is then further metabolized through a series of enzymatic steps into acetaminophen-cysteine (APAP-Cys) and finally to this compound (N-acetyl-cysteine conjugate), which is then excreted in the urine[3][4].

In the event of an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated[2]. Consequently, a larger proportion of acetaminophen is shunted to the CYP450 pathway, leading to a significant increase in NAPQI production (>15%)[2]. This surge in NAPQI rapidly depletes hepatic glutathione stores. Once GSH levels fall below a critical threshold (approximately 70% depletion in animal studies), NAPQI is no longer efficiently detoxified[5]. The excess, unbound NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver injury[2][5].

The formation of this compound is therefore a direct indicator of the detoxification of NAPQI via the glutathione pathway. Its presence in urine and plasma signifies that the toxic pathway has been activated.

This compound as a Biomarker of Hepatotoxicity

While this compound itself is not considered to be directly toxic, its concentration, particularly in relation to other acetaminophen metabolites, is a valuable biomarker for assessing the risk and severity of acetaminophen-induced liver injury.

Patients who develop acute liver injury (ALI) following an overdose have been shown to have significantly higher plasma concentrations of CYP-derived metabolites, including this compound and its precursor, acetaminophen-cysteine, compared to patients who do not develop liver injury[1]. Furthermore, the ratio of CYP-derived metabolites to the total amount of acetaminophen metabolites is significantly higher in patients who develop hepatotoxicity[1]. This indicates a greater reliance on the toxic NAPQI pathway.

Studies have demonstrated that at the time of hospital presentation, the concentration of CYP-derived metabolites is a more sensitive and specific predictor of subsequent acute liver injury than the parent acetaminophen concentration or even alanine (B10760859) aminotransferase (ALT) levels[1][6].

Data Presentation

The following tables summarize key quantitative data regarding acetaminophen metabolism and the concentrations of its metabolites in different clinical scenarios.

Table 1: Acetaminophen Metabolic Pathways at Therapeutic vs. Toxic Doses

Metabolic PathwayTherapeutic Dose (% of Metabolism)Toxic Dose (% of Metabolism)
Glucuronidation52-57%[2]Saturated[2]
Sulfation30-44%[2]Saturated[2]
CYP450 Oxidation (to NAPQI)5-10%[2]>15%[2]
Unchanged in Urine<5%[2]~10%[2]

Table 2: Plasma Concentrations of Acetaminophen Metabolites in Overdose Patients With and Without Acute Liver Injury (ALI)

MetabolitePatients Without ALI (µmol/L)Patients With ALI (µmol/L)
Acetaminophen-Sulfate (APAP-Sul)78.7 (IQR: 53.6–116.4)[7]49.1 (IQR: 24.7–72.2)[7]
Total CYP Metabolites (APAP-Cys + APAP-Mer)10.8 (IQR: 6.9–19.5)[7]36.8 (IQR: 27.8–51.7)[7]

Data presented as median (Interquartile Range - IQR).

Table 3: Proportion of CYP-Derived Metabolites in Overdose Patients

ParameterPatients Without ALI (%)Patients With ALI (%)
% of Total Metabolites from CYP Pathway1.7 (IQR: 1.3–2.6)[7]5.4 (IQR: 3.8–7.7)[7]

Data presented as median (Interquartile Range - IQR).

Signaling Pathways in Acetaminophen-Induced Hepatotoxicity

The toxicity of acetaminophen is initiated by NAPQI-induced mitochondrial damage, which triggers a cascade of intracellular signaling events leading to cell death.

dot

Acetaminophen_Toxicity_Pathway APAP Acetaminophen (Overdose) CYP2E1 CYP2E1 APAP->CYP2E1 Oxidation NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts GSH Depletion APAP_Mercapturate Acetaminophen Mercapturate (Excreted) GSH->APAP_Mercapturate Mito_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mito_Dysfunction Oxidative_Stress Oxidative Stress (ROS/RNS) Mito_Dysfunction->Oxidative_Stress MPT Mitochondrial Permeability Transition (MPT) Mito_Dysfunction->MPT JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation JNK_Activation->Mito_Dysfunction Amplification Loop Necrosis Hepatocellular Necrosis MPT->Necrosis

Caption: Signaling pathway of acetaminophen-induced hepatotoxicity.

Following an overdose, excess NAPQI covalently binds to mitochondrial proteins, leading to mitochondrial dysfunction. This triggers an initial wave of oxidative stress with the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway[8][9]. Activated JNK translocates to the mitochondria, where it amplifies the oxidative stress, creating a feedback loop that further damages the mitochondria[10]. This sustained mitochondrial stress leads to the opening of the mitochondrial permeability transition (MPT) pore, which dissipates the mitochondrial membrane potential, halts ATP synthesis, and causes the release of pro-death factors into the cytosol, ultimately resulting in hepatocellular necrosis[8][10].

Experimental Protocols

Quantification of Acetaminophen and its Metabolites by LC-MS/MS

A common and robust method for the simultaneous quantification of acetaminophen and its metabolites, including this compound, in biological matrices like plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a) Sample Preparation (Plasma)

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated acetaminophen, APAP-d4).

  • Add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

b) Chromatographic Conditions

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used[11][12].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the parent drug and its more polar metabolites.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), often in both positive and negative modes, as some metabolites ionize more efficiently in one mode over the other.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Table 4: Example MRM Transitions for Acetaminophen and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Acetaminophen (APAP)152.1110.1Positive
APAP-Glucuronide326.1150.1Negative
APAP-Sulfate230.0107.0Negative
APAP-Cysteine271.1140.0Positive/Negative
APAP-Mercapturate313.1140.0Positive/Negative
APAP-d4 (Internal Standard)156.1114.1Positive

(Note: Specific MRM transitions may vary depending on the instrument and optimization.)

dot

Experimental_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation and Reconstitution Centrifuge->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quantify Quantification (Calibration Curve) Data->Quantify Report Report Metabolite Concentrations Quantify->Report

Caption: Experimental workflow for acetaminophen metabolite analysis.

Measurement of Hepatic Glutathione

a) DTNB (Ellman's Reagent) Recycling Assay This is a common colorimetric method for measuring total glutathione (GSH + GSSG).

  • Homogenize liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA).

  • Deproteinize the homogenate using an acid like sulfosalicylic acid (SSA).

  • Centrifuge to pellet the precipitated proteins.

  • In a 96-well plate, add the supernatant, DTNB solution, and glutathione reductase.

  • Initiate the reaction by adding NADPH.

  • The rate of formation of 2-nitro-5-thiobenzoate (TNB), which is yellow, is measured spectrophotometrically at 412 nm.

  • The concentration of glutathione in the sample is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.

Assessment of Liver Injury: ALT and AST Assays

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key clinical biomarkers of liver damage. Their activity in serum is typically measured using enzymatic assays.

a) Principle of Coupled Enzyme Assay for ALT

  • ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate.

  • The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

  • The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity in the sample.

A similar coupled enzyme reaction is used for the measurement of AST activity. Commercial kits are widely available for these assays and should be performed according to the manufacturer's instructions[13].

Conclusion

This compound is a metabolite of significant toxicological importance, not due to its own inherent toxicity, but because it serves as a crucial biomarker for the bioactivation of acetaminophen to its toxic metabolite, NAPQI. The quantification of this compound and other CYP-derived metabolites in patients with acetaminophen overdose provides a more accurate assessment of the extent of the toxic pathway activation and a better prediction of subsequent hepatotoxicity than traditional markers alone. Understanding the metabolic pathways leading to its formation and the downstream signaling events triggered by its precursor, NAPQI, is essential for the development of improved diagnostic tools and therapeutic interventions for acetaminophen-induced liver injury. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to accurately measure these critical biomarkers and further investigate the mechanisms of acetaminophen toxicity.

References

Acetaminophen Mercapturate's Role in Drug-Induced Liver Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (B1664979) (APAP) is a ubiquitously used analgesic and antipyretic agent, safe at therapeutic doses but a leading cause of drug-induced liver injury (DILI) and acute liver failure (ALF) upon overdose.[1][2][3][4] The hepatotoxicity of APAP is not caused by the parent compound but by its highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The formation of acetaminophen mercapturate represents the terminal step in the primary detoxification pathway for NAPQI. This guide provides an in-depth technical examination of the biochemical pathways leading to the formation of this compound, the mechanisms by which its precursor NAPQI initiates liver injury, and its critical role as a clinical and research biomarker. We will explore the underlying signaling cascades, present quantitative data on APAP metabolism, and provide detailed experimental protocols relevant to the study of APAP-induced hepatotoxicity.

Acetaminophen Metabolism: A Tale of Two Pathways

At therapeutic concentrations, the majority of APAP is safely metabolized in the liver via Phase II conjugation reactions.[1][3] However, a small fraction is oxidized by cytochrome P450 enzymes. The balance between these pathways is the critical determinant of APAP's safety profile.

  • Major Pathways (Therapeutic Doses): Approximately 90% of a therapeutic APAP dose is rendered water-soluble and non-toxic through:

    • Glucuronidation (~60%): Catalyzed by UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety.[5]

    • Sulfation (~30%): Catalyzed by sulfotransferases (SULTs), adding a sulfate (B86663) group.

  • Minor Pathway (Oxidative Metabolism): A smaller fraction (~5-15%) is metabolized by the cytochrome P450 (CYP) enzyme system.[3] While multiple CYPs, including CYP3A4 and CYP1A2, can contribute, CYP2E1 is considered the principal enzyme responsible for metabolizing APAP to its toxic metabolite, NAPQI.[6][7][8][9][10] Chronic alcohol consumption significantly increases the risk of APAP toxicity by inducing CYP2E1, thereby enhancing NAPQI production.[1][11]

During an overdose, the glucuronidation and sulfation pathways become saturated.[11][12] Consequently, a larger proportion of APAP is shunted to the CYP450 pathway, leading to a massive and rapid production of NAPQI.[12][13]

Acetaminophen_Metabolism cluster_major Major Pathways (Therapeutic Dose) cluster_minor Minor Pathway (Overdose) APAP Acetaminophen (APAP) Glucuronidation Glucuronidation (~60%) APAP->Glucuronidation Sulfation Sulfation (~30%) APAP->Sulfation CYP450 CYP2E1, CYP3A4 APAP->CYP450 Saturation of Major Pathways APAP_Glu APAP-Glucuronide Glucuronidation->APAP_Glu APAP_Sul APAP-Sulfate Sulfation->APAP_Sul Excretion1 Urinary Excretion APAP_Glu->Excretion1 APAP_Sul->Excretion1 NAPQI NAPQI (N-acetyl-p-benzoquinone imine) [TOXIC] CYP450->NAPQI

Caption: Acetaminophen metabolic pathways at therapeutic and overdose levels.

The Mercapturic Acid Pathway: Detoxification of NAPQI

Under normal physiological conditions, the small amount of NAPQI produced is immediately detoxified by conjugation with glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][7][11] This detoxification cascade, known as the mercapturic acid pathway, involves several enzymatic steps to convert the highly reactive NAPQI into a stable, excretable product.

  • Glutathione Conjugation: NAPQI is a potent electrophile that readily reacts with the nucleophilic sulfhydryl group of GSH. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), forms a stable acetaminophen-glutathione (APAP-GSH) conjugate.[13][14]

  • Formation of Cysteine Conjugate: The APAP-GSH conjugate is then sequentially cleaved. First, γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that removes glycine, yielding the acetaminophen-cysteine (APAP-Cys) conjugate.[13][14]

  • N-Acetylation to Mercapturate: In the final step, the APAP-Cys conjugate is acetylated by a cysteine S-conjugate N-acetyltransferase, forming N-acetyl-cysteine-S-yl-acetaminophen, commonly known as this compound (APAP-MA).[14]

This final product is water-soluble and, along with the APAP-Cys conjugate, is readily eliminated from the body via urine.[13]

Mercapturic_Acid_Pathway NAPQI NAPQI (Toxic) APAP_GSH APAP-Glutathione NAPQI->APAP_GSH GSH Glutathione (GSH) GSH->APAP_GSH APAP_Cys APAP-Cysteine APAP_GSH->APAP_Cys APAP_MA This compound (APAP-MA) APAP_Cys->APAP_MA Excretion Urinary Excretion APAP_Cys->Excretion APAP_MA->Excretion enzyme1 GSTs enzyme1->APAP_GSH enzyme2 γ-Glutamyltransferase & Dipeptidase enzyme2->APAP_Cys enzyme3 N-Acetyltransferase enzyme3->APAP_MA

Caption: The enzymatic detoxification of NAPQI to this compound.

Mechanism of APAP-Induced Liver Injury

Hepatotoxicity occurs when the rate of NAPQI formation overwhelms the liver's capacity to synthesize and utilize GSH for detoxification.[1][11]

  • GSH Depletion: In an overdose scenario, hepatic GSH stores can be depleted by more than 70-80%, leaving NAPQI free to react with other cellular components.[12]

  • Covalent Binding and Protein Adducts: Un-detoxified NAPQI covalently binds to sulfhydryl groups on cellular proteins, forming APAP-protein adducts. While many proteins are targeted, the critical event for initiating cell death is the binding of NAPQI to mitochondrial proteins.[1][13][15]

  • Mitochondrial Dysfunction: The formation of mitochondrial protein adducts triggers a cascade of deleterious events:

    • Oxidative Stress: NAPQI adducts impair the mitochondrial electron transport chain, leading to the generation of superoxide (B77818) and other reactive oxygen species (ROS).[1][16][17] This is further compounded by the depletion of GSH, the cell's primary antioxidant.

    • Peroxynitrite Formation: ROS can react with nitric oxide to form peroxynitrite, a potent reactive nitrogen species (RNS) that causes further damage to mitochondrial components.[1][17]

    • JNK Activation: Mitochondrial oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][18] Activated (phosphorylated) JNK translocates to the mitochondria, amplifying oxidative stress and creating a vicious cycle of mitochondrial damage.[1][19]

    • Mitochondrial Permeability Transition (MPT): The sustained oxidative stress and JNK activation lead to the opening of the mitochondrial permeability transition pore (MPT pore).[1][15] This disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis.[1][19][20]

  • Necrotic Cell Death: The opening of the MPT pore causes the mitochondria to swell and rupture, releasing intermembrane proteins like apoptosis-inducing factor (AIF) and endonuclease G into the cytosol.[1][19] These factors translocate to the nucleus and cause large-scale DNA fragmentation, committing the cell to oncotic necrosis.[19][20][21] This process results in the characteristic centrilobular necrosis seen in APAP-induced liver injury.[1][2]

APAP_Toxicity_Pathway APAP_Overdose Acetaminophen Overdose NAPQI ↑↑ NAPQI Production APAP_Overdose->NAPQI GSH_Depletion Glutathione (GSH) Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts GSH_Depletion->Protein_Adducts Unchecked NAPQI Mito_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mito_Dysfunction Oxidative_Stress ↑ ROS / RNS (Oxidative Stress) Mito_Dysfunction->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation MPT Mitochondrial Permeability Transition (MPT) Pore Opening Oxidative_Stress->MPT JNK_Mito p-JNK Translocation to Mitochondria JNK_Activation->JNK_Mito JNK_Mito->Oxidative_Stress Amplification Loop ATP_Depletion ↓ ATP Synthesis MPT->ATP_Depletion AIF_EndoG Release of AIF, EndoG MPT->AIF_EndoG Necrosis Hepatocyte Necrosis ATP_Depletion->Necrosis DNA_Frag Nuclear DNA Fragmentation AIF_EndoG->DNA_Frag DNA_Frag->Necrosis

Caption: Signaling cascade of Acetaminophen-induced hepatocyte necrosis.

Data Presentation: Metabolic Fate & Biomarkers

The metabolic profile of APAP changes drastically between therapeutic use and overdose, which is reflected in the levels of various biomarkers.

Table 1: Metabolic Fate of Acetaminophen

PathwayTherapeutic Dose (% of Total)Overdose Scenario (% of Total)Key Enzymes/ReactantsProduct Type
Glucuronidation ~60%Saturated (<30%)UGTsNon-toxic Metabolite
Sulfation ~30%Saturated (<5%)SULTsNon-toxic Metabolite
CYP450 Oxidation 5-15%>15-20%CYP2E1, CYP3A4Toxic Intermediate (NAPQI)
GSH Conjugation Matches CYP outputDepletedGSTs, GSHDetoxification Product

Table 2: Key Biomarkers in APAP-Induced Liver Injury

BiomarkerTypeClinical SignificanceTime to Peak
Acetaminophen (APAP) Parent DrugDiagnostic for recent ingestion; used with Rumack-Matthew nomogram.1-4 hours
APAP Mercapturate (APAP-MA) Detoxification MetaboliteIndex of NAPQI formation and toxic burden.[22] Highly specific.6-24 hours
APAP-Protein Adducts Mechanistic MarkerDirect evidence of NAPQI binding; highly specific and sensitive for APAP-induced injury.[23] Rises before ALT.2-12 hours
Alanine Aminotransferase (ALT) Liver EnzymeStandard clinical marker of hepatocellular injury. Lacks specificity for etiology.[23]48-72 hours
Mitochondrial DNA (mtDNA) Damage MarkerReleased from necrotic cells; indicates mitochondrial damage.[20]24-48 hours
Glutamate Dehydrogenase (GDH) Mitochondrial EnzymeSpecific marker for mitochondrial injury released into circulation.[20]24-48 hours

Experimental Protocols

Protocol: Quantification of APAP and Metabolites by LC-MS/MS

This protocol outlines a standard method for the simultaneous quantification of APAP, APAP-Glucuronide, APAP-Sulfate, and APAP-Mercapturate in human plasma.

Objective: To accurately measure concentrations of APAP and its key metabolites for toxicokinetic studies.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Analytical standards: APAP, APAP-Glucuronide, APAP-Sulfate, APAP-Mercapturate

  • Internal Standards (IS): Deuterated analogues (e.g., APAP-d4)

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid, LC-MS grade

  • Ultrapure water

  • Protein precipitation plates or microcentrifuge tubes

  • UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)

Procedure:

  • Standard Curve and QC Preparation: Prepare stock solutions of all analytes and the internal standard in methanol. Serially dilute the analyte stock solutions in drug-free human plasma to create a calibration curve (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples (low, mid, high).

  • Sample Preparation (Protein Precipitation): a. Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube. b. Add 200 µL of cold ACN containing the internal standard (e.g., APAP-d4 at 1 µg/mL). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • UPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), switching between positive (for APAP) and negative (for metabolites) modes.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • APAP (Positive): Q1: 152.1 -> Q3: 110.1

      • APAP-d4 (Positive): Q1: 156.1 -> Q3: 114.1

      • APAP-Glucuronide (Negative): Q1: 326.1 -> Q3: 150.0

      • APAP-Sulfate (Negative): Q1: 230.0 -> Q3: 150.0

      • APAP-Mercapturate (Negative): Q1: 311.1 -> Q3: 150.0

    • Note: Specific transitions and collision energies must be optimized for the instrument used.

  • Data Analysis: Integrate peak areas for each analyte and the internal standard. Calculate the analyte/IS peak area ratio. Construct a linear regression curve from the calibrators and determine the concentrations of the unknown samples and QCs.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_ACN Add Internal Standard in Acetonitrile (200 µL) Plasma->IS_ACN Vortex Vortex (1 min) IS_ACN->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto UPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Detect via MRM Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification of APAP metabolites.

Protocol: In Vitro Assessment of APAP Toxicity in HepaRG Cells

Objective: To model APAP-induced cytotoxicity and mitochondrial dysfunction in a human-relevant cell line.

Materials:

  • Differentiated HepaRG cells

  • Williams' E Medium with appropriate supplements

  • Acetaminophen (APAP)

  • Buthionine sulfoximine (B86345) (BSO) - optional, to deplete GSH

  • LDH Cytotoxicity Assay Kit

  • MTT Cell Proliferation Assay Kit or Seahorse XF Analyzer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture and differentiate HepaRG cells according to established protocols until they form a confluent monolayer of hepatocyte-like and biliary-like cells.

  • Treatment: a. Prepare a stock solution of APAP (e.g., 500 mM in sterile PBS or medium). b. Aspirate the culture medium from the cells and replace it with fresh medium containing various concentrations of APAP (e.g., 0, 1, 5, 10, 20 mM). c. (Optional) To sensitize cells, pre-treat with a sub-lethal concentration of BSO for 12-24 hours before APAP exposure to deplete intracellular GSH. d. Incubate cells for the desired time period (e.g., 24, 48 hours) at 37°C, 5% CO2.

  • Assessment of Cytotoxicity (LDH Assay): a. At the end of the incubation, carefully collect a 50 µL aliquot of the cell culture supernatant from each well. b. Determine lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions. LDH release is a marker of plasma membrane damage and cell necrosis. c. For a positive control (100% lysis), add lysis buffer to untreated cells. d. Calculate percent cytotoxicity relative to the positive control.

  • Assessment of Mitochondrial Function (MTT Assay): a. After collecting the supernatant for the LDH assay, add MTT reagent to the remaining cells in each well. b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol). d. Read the absorbance at the appropriate wavelength (e.g., 570 nm). A decrease in absorbance indicates mitochondrial dysfunction and reduced cell viability.

  • Data Analysis: Plot the percent cytotoxicity (from LDH) and percent viability (from MTT) against the APAP concentration to determine the dose-response relationship and calculate an IC50 value.

Conclusion

This compound is more than a simple metabolic end-product; it is a crucial piece of the puzzle in understanding APAP-induced liver injury. Its formation signifies the successful detoxification of the hepatotoxic metabolite NAPQI via the essential glutathione-dependent mercapturic acid pathway. In the context of an overdose, the saturation of primary metabolic routes leads to excessive NAPQI production, overwhelming this protective pathway and initiating a well-defined cascade of mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis. The quantification of this compound and its precursors provides an invaluable tool for researchers and clinicians, serving as a direct biomarker of the toxic burden placed on the liver. A thorough understanding of these molecular mechanisms is fundamental for the development of improved diagnostic tools, prognostic biomarkers, and targeted therapeutic interventions to mitigate the severe consequences of acetaminophen overdose.

References

A Technical Guide to the Enzymatic Synthesis of Acetaminophen Mercapturate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, undergoes complex metabolic transformations in the liver. While largely safe at therapeutic doses, its metabolism can lead to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The detoxification of NAPQI through conjugation with glutathione (B108866) (GSH) and subsequent conversion to acetaminophen mercapturate is a critical pathway in understanding both the drug's safety profile and the mechanisms of drug-induced liver injury. The in vitro enzymatic synthesis of this compound and its precursors provides researchers with essential standards for analytical studies, toxicological assessments, and drug metabolism research. This guide offers an in-depth overview of the core enzymatic reactions, detailed experimental protocols, and quantitative data to facilitate the laboratory synthesis of these compounds.

Metabolic Pathway Overview

The formation of this compound is a multi-step enzymatic process primarily occurring in the liver. The key phases are:

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes, predominantly CYP2E1, CYP1A2, and CYP3A4, oxidize acetaminophen to the highly reactive and electrophilic intermediate, NAPQI.[1][2] This step is the primary bioactivation pathway that can lead to toxicity if NAPQI is not efficiently detoxified.

  • Phase II Metabolism (Glutathione Conjugation): Glutathione S-transferases (GSTs) catalyze the conjugation of NAPQI with the endogenous antioxidant glutathione (GSH).[3][4] This reaction forms the stable and non-toxic acetaminophen-glutathione conjugate (APAP-SG). Several GST isoenzymes, including GSTP1, GSTM1, and GSTA1, are involved in this detoxification step.[4]

  • Further Processing to Mercapturate: The APAP-SG conjugate is further metabolized by peptidases to form acetaminophen-cysteine, which is then N-acetylated to yield the final product, this compound (APAP-NAC).[2]

Quantitative Data on Enzymatic Reactions

The efficiency of the enzymatic conjugation of NAPQI with glutathione is dependent on the specific GST isoenzyme. The following table summarizes kinetic parameters for this reaction with various rat and human GSTs.

EnzymeK_m_ (μM) for NAPQIk_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹s⁻¹)
Rat Liver GST 1-127903.33
Rat Liver GST 2-21.33728.46
Rat Liver GST 3-375.10.73
Rat Liver GST 7-7716523.57
Human GSTP1 (π)--High
Human GSTA1 (α)--Moderate
Human GSTM1 (μ)--Low

Data derived from stopped-flow kinetic studies.[3] The relative efficiencies of human GSTs are noted as high, moderate, or low based on comparative activity.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of acetaminophen-glutathione conjugate, the direct precursor to this compound.

Protocol 1: Two-Step Enzymatic Synthesis of Acetaminophen-Glutathione Conjugate (APAP-SG)

This protocol describes a coupled enzymatic reaction that mimics the physiological metabolic pathway.

Materials:

  • Acetaminophen (APAP)

  • Recombinant human Cytochrome P450 enzyme (e.g., CYP2E1 or CYP3A4 expressed in baculovirus or E. coli)[4][5]

  • Recombinant human Glutathione S-Transferase (e.g., GSTP1)[6]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reduced Glutathione (GSH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • UPLC-MS/MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 1 mM Acetaminophen (from a stock solution in methanol (B129727), final methanol concentration <1%)

    • 1 mM NADPH regenerating system

    • 5 mM Reduced Glutathione (GSH)

    • 50 pmol/mL recombinant human CYP enzyme (e.g., CYP2E1)

    • 10 µg/mL recombinant human GST enzyme (e.g., GSTP1)

    • Bring the final volume to 1 mL with buffer.

  • Initiation and Incubation: Initiate the reaction by adding the CYP enzyme. Incubate the mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

  • Analysis: Analyze the sample for the formation of APAP-SG using a validated UPLC-MS/MS method.

Protocol 2: Chemical Synthesis of NAPQI and Subsequent Enzymatic Conjugation

This protocol is useful when a higher yield of the glutathione conjugate is desired and involves the initial chemical synthesis of the reactive intermediate.

Materials:

  • Acetaminophen (APAP)

  • Silver oxide (Ag₂O)

  • Anhydrous chloroform

  • Reduced Glutathione (GSH)

  • Recombinant human Glutathione S-Transferase (e.g., GSTP1)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Methanol

  • Preparative HPLC system

Procedure:

  • Synthesis of NAPQI:

    • Suspend acetaminophen in anhydrous chloroform.

    • Add freshly prepared silver oxide to the suspension.

    • Stir the mixture vigorously in the dark for 1-2 hours.

    • Filter the suspension to obtain a solution of NAPQI in chloroform.[7] Caution: NAPQI is a reactive and potentially toxic compound. Handle with appropriate personal protective equipment in a fume hood.

  • Enzymatic Conjugation:

    • Dissolve reduced glutathione (GSH) in 100 mM sodium phosphate buffer (pH 7.4).

    • Add the recombinant GST enzyme to the GSH solution.

    • Slowly add the NAPQI-chloroform solution to the buffered GSH-enzyme mixture with constant stirring.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification of APAP-SG:

    • Separate the aqueous phase containing the APAP-SG conjugate.

    • Purify the APAP-SG from the reaction mixture using preparative HPLC with a suitable C18 column and a water/methanol gradient.[7]

    • Lyophilize the collected fractions containing the pure APAP-SG.

Mandatory Visualizations

Acetaminophen_Metabolism APAP Acetaminophen (APAP) NAPQI N-acetyl-p-benzoquinone imine (NAPQI) (Reactive Metabolite) APAP->NAPQI CYP450 (e.g., CYP2E1) Oxidation APAP_SG Acetaminophen-Glutathione Conjugate (APAP-SG) NAPQI->APAP_SG Glutathione S-Transferase (GST) + Glutathione (GSH) APAP_Cys Acetaminophen-Cysteine APAP_SG->APAP_Cys γ-Glutamyltransferase & Dipeptidase APAP_Mercapturate This compound (APAP-NAC) APAP_Cys->APAP_Mercapturate N-Acetyltransferase

Caption: Metabolic pathway of acetaminophen to this compound.

Experimental_Workflow cluster_step1 Step 1: Bioactivation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Analysis APAP Acetaminophen NAPQI NAPQI (in situ) APAP->NAPQI Incubation at 37°C CYP Recombinant CYP450 + NADPH NAPQI->NAPQI_input GSH Glutathione (GSH) APAP_SG APAP-Glutathione Conjugate GST Recombinant GST APAP_SG->APAP_SG_input NAPQI_input->APAP_SG Purification Protein Precipitation & SPE Analysis UPLC-MS/MS Analysis Purification->Analysis APAP_SG_input->Purification

Caption: Workflow for the in vitro enzymatic synthesis of APAP-SG.

References

An In-depth Technical Guide to Acetaminophen Mercapturate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979), a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation. However, a small fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation leads to the formation of acetaminophen-glutathione, which is further processed to acetaminophen-cysteine and subsequently N-acetylated to form acetaminophen mercapturate (also known as paracetamol mercapturate), a stable and excretable end-product. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable information for researchers and professionals involved in drug metabolism, toxicology, and pharmaceutical development.

Chemical Properties of this compound

This compound, systematically named S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine, is a key biomarker for assessing the metabolic activation of acetaminophen to its reactive intermediate, NAPQI.[1] Its formation represents a critical step in the detoxification pathway, preventing NAPQI-induced hepatotoxicity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been compiled from various public databases and scientific literature.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₅S[2]
Molecular Weight 312.34 g/mol [2]
IUPAC Name (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid[2]
CAS Number 52372-86-8[2]
Computed pKa (strongest acidic) 3.27[3]
Computed pKa (strongest basic) -2.7[3]
Computed LogP 0.2[2]
Solubility Soluble in DMSO.[4] Information on solubility in other solvents is limited.
Appearance Brownish-Pink Solid[3]
Melting Point 160-163°C[3]

Metabolic Pathway of Acetaminophen and Formation of Mercapturate

The metabolic activation of acetaminophen and the subsequent formation of this compound is a well-established pathway primarily occurring in the liver. The process can be summarized in the following key steps:

  • Oxidation of Acetaminophen: A minor but significant portion of acetaminophen is oxidized by cytochrome P450 enzymes, predominantly CYP2E1, to the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).

  • Glutathione Conjugation: At therapeutic doses, NAPQI is rapidly detoxified by conjugation with the sulfhydryl group of glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of S-(4-acetamidophenyl)-glutathione.

  • Conversion to Cysteine Conjugate: The glutathione conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and a dipeptidase to yield the cysteine conjugate, S-(4-acetamidophenyl)-L-cysteine.

  • N-Acetylation to Mercapturate: Finally, the cysteine conjugate undergoes N-acetylation by N-acetyltransferase to form the stable and non-toxic end product, this compound, which is then excreted in the urine.

At supratherapeutic doses, the sulfation and glucuronidation pathways become saturated, leading to an increased shunting of acetaminophen towards the CYP450-mediated oxidation pathway and consequently, higher production of NAPQI. This can deplete hepatic glutathione stores, and once GSH is depleted to a critical level (below 70% of normal), NAPQI can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide (Major Pathway) Acetaminophen->Glucuronide UGTs Sulfate Acetaminophen Sulfate (Major Pathway) Acetaminophen->Sulfate SULTs NAPQI NAPQI (Toxic Metabolite) Acetaminophen->NAPQI CYP450 GSH_conjugate Acetaminophen-Glutathione NAPQI->GSH_conjugate GSH Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts GSH Depletion Cysteine_conjugate Acetaminophen-Cysteine GSH_conjugate->Cysteine_conjugate γ-GT, DP Mercapturate This compound (Excreted) Cysteine_conjugate->Mercapturate NAT Mercapturate->Excretion GSH GSH GSH->GSH_conjugate GST GSTs CYP450 CYP450 (e.g., CYP2E1)

Figure 1: Metabolic pathway of acetaminophen leading to the formation of this compound and hepatotoxicity at toxic doses.

Stability of this compound

The stability of this compound is a critical consideration for its accurate quantification in biological samples and for its use as a reference standard. While extensive data on the stability of the parent drug, acetaminophen, is available, specific stability studies on its mercapturate metabolite are less common in the literature.

Based on available information for related compounds and general chemical principles, the following factors are expected to influence the stability of this compound:

  • pH: Acetaminophen itself is more stable in slightly acidic to neutral pH ranges, with degradation accelerated at extreme pH values.[5] It is plausible that this compound exhibits similar pH-dependent stability. The presence of a carboxylic acid and a phenolic hydroxyl group suggests that its stability could be influenced by pH.

  • Temperature: As with most chemical compounds, elevated temperatures are expected to accelerate the degradation of this compound. For the parent compound, acetaminophen, thermal degradation is significantly faster in solution than in the dry state.[6] Commercial standards of paracetamol mercapturate are recommended to be stored at -20°C for long-term stability.[4]

  • Oxidation: The phenolic hydroxyl group in the this compound structure could be susceptible to oxidation. Oxidation products of acetaminophen have been shown to contribute to color changes in its solutions.

  • Freeze-Thaw Cycles: Studies on acetaminophen and its other metabolites in plasma have shown good stability through multiple freeze-thaw cycles.[7] It is anticipated that this compound would also exhibit reasonable stability under these conditions, although specific data is lacking.

Table 2: Stability of Acetaminophen and its Metabolites in Plasma

AnalyteConditionStabilityReference
AcetaminophenRoom TemperatureStable for 6 hours[7]
-20°CStable for 30 days[7]
3 Freeze-Thaw CyclesStable[7]
Acetaminophen Metabolites (including mercapturate)In autosamplerStable for at least 48 hours[8]

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable analytical methods.

Synthesis of this compound Reference Standard

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature, as it is often synthesized by specialized chemical suppliers. However, the general synthetic strategy would involve the reaction of N-acetyl-p-benzoquinone imine (NAPQI) with N-acetyl-L-cysteine. Due to the high reactivity and instability of NAPQI, this synthesis is challenging and requires careful control of reaction conditions. A more practical approach for research laboratories is to purchase a certified reference standard from a commercial supplier.

Quantification of this compound in Human Plasma by UPLC-MS/MS

The following protocol is a synthesized representation based on several published methods for the quantification of acetaminophen and its metabolites in human plasma.[8][9]

1. Materials and Reagents:

  • This compound certified reference standard

  • Acetaminophen-D4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and acetaminophen-D4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solution of this compound with a mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the acetaminophen-D4 stock solution with methanol to a suitable concentration.

3. Sample Preparation:

  • To 10 µL of human plasma in a microcentrifuge tube, add 90 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with ultrapure water as needed.

4. UPLC-MS/MS Conditions:

  • UPLC System: A suitable UPLC system equipped with a binary solvent manager and a sample manager.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process and analyze the calibration standards and QC samples along with the unknown samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma 1. Human Plasma Sample (10 µL) IS_addition 2. Add Internal Standard in Methanol (90 µL) Plasma->IS_addition Vortex 3. Vortex (30s) IS_addition->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dilution 6. Dilute with Water Supernatant->Dilution Injection 7. Inject (5 µL) Dilution->Injection UPLC 8. UPLC Separation (C18 column) Injection->UPLC MS 9. MS/MS Detection (ESI+, MRM) UPLC->MS Quantification 10. Quantification using Calibration Curve MS->Quantification

Figure 2: A generalized experimental workflow for the quantification of this compound in human plasma by UPLC-MS/MS.

Conclusion

This compound is a crucial metabolite in the detoxification of the reactive and toxic species, NAPQI. Its chemical properties and stability are of significant interest to researchers in drug metabolism, toxicology, and pharmaceutical sciences. This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, its formation via the metabolic pathway of acetaminophen, and its stability considerations. Furthermore, a detailed, synthesized experimental protocol for its quantification in human plasma using UPLC-MS/MS has been presented. A thorough understanding of these aspects is vital for the accurate assessment of acetaminophen metabolism and the development of safer drug formulations and therapeutic strategies. Further research focusing on detailed stability studies of this compound under various conditions would be beneficial for the scientific community.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Acetaminophen Mercapturate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH) to form acetaminophen-glutathione (APAP-GSH), which is further metabolized to cysteine and mercapturate conjugates that are excreted in the urine.[1][3] However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[1] Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, liver necrosis.[1][2][4] Acetaminophen mercapturate (APAP-Mer) is a downstream metabolite of the NAPQI detoxification pathway and can serve as a biomarker for NAPQI formation and potential hepatotoxicity.[3]

This document provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is suitable for researchers, scientists, and drug development professionals studying acetaminophen metabolism and toxicity.

Principle of the Method

This method utilizes protein precipitation for sample preparation, followed by reversed-phase ultra-performance liquid chromatography (UPLC) for the separation of this compound from endogenous plasma components. The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. A stable isotope-labeled internal standard (IS), such as Acetaminophen-D4, is used to ensure accuracy and precision.[5][6]

Experimental Protocols

Materials and Reagents
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol. Store at -20°C.[7]

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 methanol:water.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 2000 ng/mL Acetaminophen-D4) in 50:50 methanol:water.[7]

  • Calibration Standards (CS): Prepare calibration standards by spiking the appropriate amount of the working standard solutions into control human plasma to achieve a concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in control human plasma in the same manner as the calibration standards.

Sample Preparation

This protocol employs a simple and efficient protein precipitation method.[8][9]

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standard. The ratio of methanol to plasma can be adjusted, for example, 85 µL of methanol to 5 µL of plasma has also been reported.[8]

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.

Liquid Chromatography (LC) System:

  • LC System: UPLC/HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm) is commonly used.[10]

  • Mobile Phase A: 0.1% Formic acid in water or 2 mM ammonium formate (B1220265) in water with 0.2% formic acid.[9][11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or 2 mM ammonium formate in acetonitrile with 0.2% formic acid.[9][11]

  • Flow Rate: 0.4 mL/min.[5][6]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Elution: A gradient elution is employed to ensure good separation of the analyte from matrix components. A representative gradient is shown below.[8]

Time (min)% Mobile Phase B
0.05
2.030
3.080
3.195
4.095
4.15
5.05

Mass Spectrometry (MS) System:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.[9][10]

  • Ion Source Parameters:

    • Ion Spray Voltage: 5500 V[7]

    • Temperature: 550-600°C[7][11]

    • Nebulizer Gas (GS1): 50-60 psi[7][11]

    • Heater Gas (GS2): 50-70 psi[7][11]

    • Curtain Gas (CUR): 30-35 psi[7][11]

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard should be optimized by infusing the pure compounds into the mass spectrometer. Representative transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound313.1140.1Positive
Acetaminophen-D4 (IS)156.1114.1Positive

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below.

ParameterTypical Performance
Linearity (r²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[9]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

Acetaminophen Metabolism Pathway

The following diagram illustrates the metabolic pathways of acetaminophen, leading to the formation of this compound.

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Glucuronidation Glucuronidation (UGTs) APAP->Glucuronidation ~60% Sulfation Sulfation (SULTs) APAP->Sulfation ~30% Oxidation Oxidation (CYP2E1, CYP3A4) APAP->Oxidation ~5-10% APAP_Gluc APAP-Glucuronide (Non-toxic) Glucuronidation->APAP_Gluc APAP_Sulf APAP-Sulfate (Non-toxic) Sulfation->APAP_Sulf Excretion Urinary Excretion APAP_Gluc->Excretion APAP_Sulf->Excretion NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts GSH Depletion APAP_GSH APAP-Glutathione GSH_Conjugation->APAP_GSH Metabolism1 Further Metabolism APAP_GSH->Metabolism1 APAP_Cys APAP-Cysteine Metabolism1->APAP_Cys Metabolism2 Further Metabolism APAP_Cys->Metabolism2 APAP_Mer This compound (APAP-Mer) Metabolism2->APAP_Mer APAP_Mer->Excretion

Caption: Metabolic pathways of acetaminophen.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of this compound in plasma.

LCMSMS_Workflow Start Start: Plasma Sample Spike_IS Spike Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Analysis Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing End End: Concentration Results Data_Processing->End

Caption: LC-MS/MS experimental workflow.

References

Application Note: HPLC-UV Analysis of Acetaminophen Mercapturate in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of acetaminophen (B1664979) mercapturate, a key biomarker of acetaminophen-induced hepatotoxicity, in human urine samples. The protocol employs a straightforward sample preparation procedure followed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is suitable for researchers, scientists, and drug development professionals investigating acetaminophen metabolism and toxicity.

Introduction

Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe liver damage.[1] The toxicity is mediated by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH), leading to the formation of acetaminophen mercapturate, which is then excreted in the urine.[2][3][4] Therefore, the quantification of this compound in urine serves as an important indicator of the metabolic burden and potential for liver injury. This application note provides a detailed protocol for the analysis of this compound using a reliable isocratic HPLC-UV method.

Metabolic Pathway of this compound Formation

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation.[2] A minor fraction is oxidized by cytochrome P450 enzymes to the toxic intermediate NAPQI.[2] NAPQI is subsequently detoxified by conjugation with glutathione, a process that ultimately leads to the formation of this compound, which is excreted in the urine.[2][4]

cluster_0 Acetaminophen Metabolism Acetaminophen Acetaminophen Glucuronide Glucuronide Conjugate (Non-toxic) Acetaminophen->Glucuronide Glucuronidation Sulfate Sulfate Conjugate (Non-toxic) Acetaminophen->Sulfate Sulfation NAPQI NAPQI (Toxic Intermediate) Acetaminophen->NAPQI CYP450 Oxidation GSH_conjugate Glutathione Conjugate NAPQI->GSH_conjugate GSH Conjugation Mercapturate This compound (Excreted in Urine) GSH_conjugate->Mercapturate Further Processing

Figure 1: Metabolic pathway of acetaminophen leading to the formation of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Glacial acetic acid

  • Deionized water

  • Urine collection containers

  • 0.45 µm syringe filters

Equipment
  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Sample Preparation
  • Collect urine samples in sterile containers. Samples can be stored at -20°C until analysis.

  • Thaw urine samples to room temperature and vortex for 30 seconds.

  • For quantitative analysis of this compound, a 200-fold dilution of the urine sample with the mobile phase is recommended to minimize matrix effects.[4]

  • Centrifuge the diluted urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

The following HPLC-UV conditions are based on the method described by Wilson et al. (1982) for the separation of acetaminophen and its metabolites.

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 7% Methanol and 0.75% Glacial Acetic Acid in 0.1 M KH2PO4
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 248 nm
Run Time Approximately 15 minutes

Experimental Workflow

The overall experimental workflow for the HPLC-UV analysis of this compound in urine samples is depicted below.

cluster_1 Experimental Workflow SampleCollection Urine Sample Collection SamplePrep Sample Preparation (Dilution & Centrifugation) SampleCollection->SamplePrep Filtration Filtration (0.45 µm) SamplePrep->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification

Figure 2: Experimental workflow for the analysis of this compound in urine.

Data Presentation

The following table summarizes the quantitative performance parameters for the analysis of this compound in urine using an HPLC-UV method.

ParameterResultReference
Linearity Range 0.124 - 12.40 µg/mLAdah et al.
Limit of Detection (LOD) 1-2 ng (on column)Wilson et al. (1982)
Limit of Quantification (LOQ) Not explicitly stated for UV-
Recovery 90.1% - 111.6%Adah et al.
Precision (Intra-day RSD) < 9.3%Adah et al.
Precision (Inter-day RSD) < 5.7%Adah et al.

Note: The LOD is presented as the minimal detectable limit injected on the column as reported by Wilson et al. (1982). Specific LOD and LOQ values in µg/mL for this exact UV method were not found in the surveyed literature. The linearity, recovery, and precision data are from a similar HPLC-UV method for acetaminophen metabolites in biological fluids.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in urine samples. The simple sample preparation and isocratic elution make it a practical tool for routine analysis in research and clinical settings. This method can aid in understanding the metabolic profile of acetaminophen and assessing the risk of hepatotoxicity in individuals.

References

Solid-Phase Extraction Protocol for Acetaminophen Mercapturate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (B1664979) (paracetamol) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). This conjugate is further metabolized to cysteine and subsequently N-acetylcysteine conjugates, with acetaminophen mercapturate (or acetaminophen N-acetylcysteine) being the final product excreted in urine. The quantification of acetaminophen and its metabolites, including the mercapturate, in biological fluids is crucial for pharmacokinetic studies, toxicology research, and in the clinical management of overdose cases.

Solid-phase extraction (SPE) is a robust and selective sample preparation technique that is well-suited for the isolation and concentration of acetaminophen and its metabolites from complex biological matrices such as plasma and urine prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound.

Acetaminophen Metabolism and Formation of Mercapturate

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes to the toxic NAPQI intermediate. NAPQI is then detoxified through conjugation with glutathione, leading to the formation of this compound.

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronide Acetaminophen Glucuronide Acetaminophen->Glucuronide Glucuronidation Sulfate Acetaminophen Sulfate Acetaminophen->Sulfate Sulfation NAPQI NAPQI (Toxic Intermediate) Acetaminophen->NAPQI CYP450 Oxidation GSH_Adduct Acetaminophen-Glutathione NAPQI->GSH_Adduct + Glutathione (GSH) Cys_Adduct Acetaminophen-Cysteine GSH_Adduct->Cys_Adduct Mercapturate This compound (N-acetylcysteine conjugate) Cys_Adduct->Mercapturate

Caption: Metabolic pathway of acetaminophen.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction of this compound from human plasma using a polymeric reversed-phase SPE sorbent.

Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)

  • Biological Sample: Human plasma

  • Internal Standard (IS): Deuterated this compound (or a structurally similar compound)

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Autosampler vials

Sample Pre-treatment:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

Solid-Phase Extraction Workflow:

The following diagram illustrates the key steps of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Supernatant) Equilibrate->Load Wash 4. Wash (5% Methanol in Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-phase extraction workflow.

Detailed SPE Procedure:

  • Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the entire volume of the supernatant from the pre-treatment step onto the conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 drops per second.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove any unbound, interfering substances.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the retained analytes, including this compound, with 1 mL of methanol.

Post-Extraction Processing:

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound using a validated LC-MS/MS method following solid-phase extraction.

Table 1: SPE Method Performance

ParameterThis compound
Recovery > 85%
Matrix Effect (Low QC) 5.8%[1]
Matrix Effect (High QC) 4.7%[1]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Table 2: LC-MS/MS Method Validation Parameters

ParameterValue
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Analyte and instrument dependent
Accuracy (% Bias) Within ±15% (±20% at LLOQ)

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological matrices. The use of a polymeric reversed-phase SPE sorbent offers high recovery and clean extracts, which is essential for sensitive and reliable quantification by LC-MS/MS. The presented workflow and performance data demonstrate the suitability of this method for applications in clinical and research settings.

References

Application Notes and Protocols for Quantifying Acetaminophen Mercapturate Adducts in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses. However, overdose can lead to severe hepatotoxicity, primarily initiated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[1][2] In cases of APAP overdose, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, particularly on cysteine residues, forming acetaminophen-protein adducts.[2][3][4] The quantification of these adducts, specifically the mercapturate adducts (after proteolytic digestion to acetaminophen-cysteine, APAP-Cys), serves as a critical biomarker for assessing APAP-induced liver injury.[5][6][7]

These application notes provide detailed protocols for the quantification of acetaminophen mercapturate adducts in tissue samples, primarily liver, using high-performance liquid chromatography (HPLC) coupled with various detection methods.

Signaling Pathway of Acetaminophen Metabolism and Adduct Formation

The metabolic activation of acetaminophen and subsequent formation of protein adducts is a critical pathway in understanding its toxicity. The following diagram illustrates this process.

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Sulfate Sulfate Conjugation (Non-toxic) APAP->Sulfate Sulfotransferase Glucuronide Glucuronide Conjugation (Non-toxic) APAP->Glucuronide UGT CYP450 Cytochrome P450 (e.g., CYP2E1) APAP->CYP450 NAPQI NAPQI (N-acetyl-p-benzoquinone imine) REACTIVE METABOLITE CYP450->NAPQI GSH_Detox GSH Conjugation NAPQI->GSH_Detox GST Protein_Adducts Covalent Binding to Cellular Proteins (e.g., Cysteine residues) NAPQI->Protein_Adducts GSH Depletion Mercapturate Mercapturic Acid Pathway (Excretion) GSH_Detox->Mercapturate Toxicity Hepatotoxicity Protein_Adducts->Toxicity

Caption: Metabolic pathway of Acetaminophen (APAP).

Experimental Protocols

Several analytical methods have been developed for the quantification of APAP-protein adducts. The general workflow involves tissue homogenization, protein isolation, enzymatic digestion to release the APAP-cysteine adduct, and subsequent analysis by HPLC.

General Experimental Workflow

The following diagram outlines the key steps in the quantification of this compound adducts from tissue samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample (e.g., Liver) Homogenization Homogenization (e.g., in PBS) Tissue_Sample->Homogenization Protein_Isolation Protein Isolation (e.g., Precipitation/Ultrafiltration) Homogenization->Protein_Isolation Washing Washing of Protein Pellet Protein_Isolation->Washing Digestion Proteolytic Digestion (e.g., Pronase) Washing->Digestion Filtration Filtration of Digest Digestion->Filtration HPLC_Analysis HPLC Analysis (with UV, EC, or MS/MS detection) Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General workflow for APAP adduct analysis.

Protocol 1: HPLC with UV Detection

This method provides a cost-effective approach for quantifying APAP-cysteine adducts.[8][9]

1. Sample Preparation and Protein Isolation:

  • Homogenize liver tissue in phosphate-buffered saline (PBS), pH 7.4.

  • Isolate protein adducts using centrifugal ultrafiltration devices (e.g., Nanosep with a 30 kDa molecular weight cutoff). This step retains the larger protein adducts while removing smaller molecules.[8]

  • Alternatively, protein can be precipitated using an acid like perchloric acid, followed by centrifugation to obtain a protein pellet.[8]

2. Proteolytic Digestion:

  • Resuspend the isolated protein residue in PBS containing a bacterial protease (e.g., from Streptomyces griseus).

  • Incubate the mixture to allow for the complete digestion of proteins, which releases the APAP-cysteine adduct.

  • Add an internal standard, such as p-aminobenzoic acid (PABA), to the digestion mixture.[9]

3. Sample Cleanup and Analysis:

  • Centrifuge the digest to remove any undigested material.

  • Analyze the supernatant by reversed-phase HPLC with UV detection at 254 nm.[8][9]

Chromatographic Conditions (Example):

  • Column: YMC-Pack ODS-AMQ C18[9]

  • Mobile Phase: 100 mM potassium dihydrogen phosphate-methanol-acetic acid (100:0.6:0.1)[9]

  • Flow Rate: 1 mL/min[9]

Protocol 2: HPLC with Electrochemical (EC) Detection

This method offers increased sensitivity compared to UV detection.[5][6][10]

1. Sample Preparation and Dialysis:

  • Homogenize tissue samples and precipitate the protein.

  • Dialyze the protein samples extensively to remove any non-covalently bound acetaminophen and its metabolites.[10]

2. Proteolytic Digestion:

  • Digest the dialyzed protein samples with a protease.[5][10]

  • Use an internal standard, such as tyrosine, for quantification.[10]

3. HPLC-EC Analysis:

  • Quantify the released APAP-cysteine conjugate using HPLC with electrochemical detection.[10]

Protocol 3: HPLC-Tandem Mass Spectrometry (MS/MS)

This is a highly sensitive and specific method for the quantification of APAP-cysteine adducts.[1][11][12]

1. Sample Preparation:

  • Homogenize tissue samples.

  • For serum or plasma, simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient.[12]

2. Proteolytic Digestion (if analyzing total protein adducts):

  • Follow a similar enzymatic digestion protocol as described for the other methods to liberate APAP-cysteine.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation using a suitable C18 column.

  • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.[12][13]

  • Monitor specific precursor-to-product ion transitions for APAP-cysteine and an internal standard (e.g., acetaminophen-D4).[12]

Example MRM Transitions:

  • APAP-Cys: m/z 271 → 140 (positive mode)[12]

  • Acetaminophen-D4 (Internal Standard): m/z 154 → 111 (negative mode)[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for the analysis of acetaminophen-protein adducts.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for APAP-Cysteine Adducts

Analytical MethodSample MatrixLODLOQReference
HPLC-UVRat Liver Homogenate0.06 µg (on column)0.14 µg (on column)[8][9]
HPLC-ECMouse Liver/Serum~3 pmol/mg protein-[10]
HPLC-MS/MSHuman Serum/Liver Homogenate-2.7 ng/mL (0.01 µM)[11]
LC/MS/MSHuman Plasma0.5 ng/mL1.0 ng/mL[12]

Table 2: Reported Concentrations of APAP-Protein Adducts

Study Population/ModelSample MatrixAdduct Concentration RangeNotesReference
Decedents with Suspected Opioid-APAP OverdoseHeart Blood11 ng/mL to 7817 ng/mL (0.1 to 28.9 µM)Adducts were detectable in 17 of 22 decedents.[11]
Decedents with Suspected Opioid-APAP OverdoseLiver TissueDetectable in 20 of 22 decedents-[11]
Healthy Subjects (80 mg/kg APAP dose)SerumCmax: 0.100 - 0.108 nmol/mLConcentrations were two orders of magnitude lower than in acute liver failure patients.[7]
APAP Overdose Patients with Acute Liver FailureSerumMean "peak" levels: 10.85 (±9.26) nmol/mLSamples collected a mean of 73 hours post-overdose.[7]

Conclusion

The quantification of this compound adducts in tissue samples is a valuable tool in drug development and clinical toxicology. The choice of analytical method depends on the required sensitivity and the available instrumentation. HPLC-MS/MS offers the highest sensitivity and specificity, making it ideal for detecting low levels of adducts. The protocols and data presented here provide a comprehensive resource for researchers to establish and validate methods for the reliable quantification of this critical biomarker of acetaminophen-induced hepatotoxicity.

References

Application Notes and Protocols: Acetaminophen Mercapturate (APAP-CYS) as a Biomarker for Acetaminophen Overdose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses. However, APAP overdose is a leading cause of drug-induced liver injury (DILI) and acute liver failure worldwide.[1][2] The timely and accurate diagnosis of APAP toxicity is crucial for the effective administration of the antidote, N-acetylcysteine (NAC).[3] Traditional biomarkers such as serum APAP concentration and alanine (B10760859) aminotransferase (ALT) levels have limitations, particularly in cases of late presentation or uncertain ingestion history.[4] Acetaminophen mercapturate (APAP-CYS), a metabolite formed from the toxic intermediate of APAP, has emerged as a promising biomarker for the specific and sensitive assessment of APAP-induced hepatotoxicity.[5][6]

These application notes provide a comprehensive overview of the use of APAP-CYS as a biomarker for APAP overdose, including detailed experimental protocols for its quantification and a summary of relevant clinical data.

Biochemical Pathway of Acetaminophen Metabolism and APAP-CYS Formation

Under therapeutic conditions, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation, resulting in non-toxic, water-soluble compounds that are excreted in the urine. A small fraction of APAP is metabolized by the cytochrome P450 enzyme system (predominantly CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1] In normal circumstances, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH), a cellular antioxidant. This conjugation reaction forms acetaminophen-glutathione (APAP-GSH), which is further metabolized to cysteine and mercapturic acid conjugates, including APAP-CYS, before excretion.[1]

In the event of an APAP overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased proportion of APAP being shunted to the CYP450 pathway and the excessive production of NAPQI. This depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure.[1] The formation of APAP-CYS is therefore a direct indicator of the generation of the toxic NAPQI metabolite.

APAP_Metabolism APAP Acetaminophen (APAP) Glucuronidation Glucuronidation (~50-70%) APAP->Glucuronidation UGTs Sulfation Sulfation (~20-30%) APAP->Sulfation SULTs CYP450 CYP450 Enzymes (e.g., CYP2E1) APAP->CYP450 Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH GSH Conjugation Protein_Adducts Protein Adducts NAPQI->Protein_Adducts GSH Depletion APAP_GSH APAP-GSH GSH->APAP_GSH Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity APAP_CYS This compound (APAP-CYS) APAP_GSH->APAP_CYS APAP_CYS->Excretion

Figure 1: Acetaminophen Metabolism Pathway

Quantitative Data Summary

The concentration of APAP-CYS in plasma or serum can effectively distinguish between therapeutic APAP use and overdose, and can predict the likelihood of developing hepatotoxicity.

Patient Cohort Number of Subjects APAP-CYS Concentration (nmol/mL) Key Findings Reference
Therapeutic Dosing (4 g/day )
Non-drinkers (10 days)240.4 ± 0.20 (mean peak)Detectable but low levels of APAP-CYS are formed.[3][6]
Moderate drinkers (10 days)910.1 ± 0.09 (mean peak)Lower peak concentrations compared to non-drinkers.[3][6]
Chronic alcohol abusers (5 days)400.3 ± 0.12 (mean peak)[3][6]
Acetaminophen Overdose
Acute Ingestion190.10 to 27.3Wide range of concentrations observed.[3]
Repeated Supratherapeutic Ingestion7VariedHigher concentrations associated with toxicity.[3]
Patients developing hepatotoxicity (ALT > 1000 IU/L)Not specified> 1.1A concentration >1.1 nmol/mL is suggested as a marker of hepatic injury.[3]
Patients developing hepatotoxicity (Peak ALT > 1000 U/L)2636.8 μmol/L (median total CYP metabolites)Significantly higher CYP metabolite concentrations in patients who developed hepatotoxicity.[1]
Patients not developing hepatotoxicity17410.8 μmol/L (median total CYP metabolites)[1]

Experimental Protocols

Protocol 1: Quantification of APAP-CYS in Human Plasma by LC-MS/MS

This protocol is based on a sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of APAP-CYS.[4][5][7]

1. Materials and Reagents

2. Sample Preparation

  • Thaw plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (Acetaminophen-D4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: High-performance liquid chromatography system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: Protecol P C18 column (2.1 mm i.d. × 100 mm, 3 µm) or equivalent[4][5][7]

  • Mobile Phase A: 2 mM ammonium formate in water with 0.2% formic acid[4][5][7]

  • Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid[4][5][7]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5-95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95-5% B

    • 5.1-7 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for APAP-CYS and negative mode for IS[4][5][7]

  • MRM Transitions:

    • APAP-CYS: m/z 271 → 140[4][5][7]

    • Acetaminophen-D4 (IS): m/z 154 → 111[4][5][7]

4. Data Analysis

  • Quantify APAP-CYS concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma. The linear range is typically 1.0 to 100 ng/mL.[4][7]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Collection Add_IS 2. Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation 6. Chromatographic Separation Supernatant_Collection->LC_Separation MS_Detection 7. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification against Calibration Curve Peak_Integration->Quantification

Figure 2: Experimental Workflow for APAP-CYS Quantification

Discussion and Conclusion

This compound (APAP-CYS) is a highly specific and sensitive biomarker of acetaminophen-induced liver injury. Its measurement in plasma or serum provides a direct indication of the formation of the toxic NAPQI metabolite, offering several advantages over traditional markers. The concentration of APAP-CYS can help in the diagnosis of APAP overdose, especially in patients with an unknown time of ingestion or co-ingestion of other drugs. Furthermore, elevated levels of APAP-CYS are predictive of subsequent hepatotoxicity, allowing for risk stratification and timely therapeutic intervention.

The presented LC-MS/MS protocol provides a robust and reliable method for the quantification of APAP-CYS in a clinical research setting. The validation of this biomarker in large prospective clinical studies will further establish its role in the routine management of acetaminophen overdose. The adoption of APAP-CYS as a diagnostic and prognostic tool has the potential to improve patient outcomes by enabling more precise and personalized treatment strategies.

References

Application Notes and Protocols for the Analytical Determination of Acetaminophen Mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is primarily metabolized in the liver. A minor fraction is oxidized by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). This conjugate is further processed to form acetaminophen-cysteine, which is then N-acetylated to yield acetaminophen mercapturate (APAP-M), a stable and excretable end-product.[1] The quantification of this compound in biological matrices serves as a critical biomarker for assessing the extent of NAPQI formation and, consequently, the risk of acetaminophen-induced hepatotoxicity.

These application notes provide a comprehensive overview of the analytical standards, sample preparation protocols, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of this compound in plasma.

Analytical Standards

The availability of high-purity analytical standards is fundamental for accurate quantification. This compound reference standards can be sourced from several reputable suppliers:

SupplierProduct NameCAS Number
VeeprhoThis compound52372-86-8
LGC StandardsAcetaminophen Mercapurate Disodium60603-13-6 (Free acid)
ClearsynthThis compound52372-86-8
MedchemExpressThis compound52372-86-8
TLC Pharmaceutical StandardsThis compound52372-86-8

It is recommended to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the reference material.[2][3][4][5][6]

Signaling Pathway: Acetaminophen Metabolism and Mercapturate Formation

The metabolic pathway leading to the formation of this compound is a critical process in understanding acetaminophen-induced toxicity. The following diagram illustrates this pathway.

Acetaminophen_Metabolism APAP Acetaminophen (APAP) P450 CYP450 APAP->P450 Oxidation NAPQI NAPQI (Toxic Metabolite) P450->NAPQI APAP_GSH APAP-Glutathione NAPQI->APAP_GSH GSH Conjugation GSH Glutathione (GSH) GSH->APAP_GSH APAP_Cys APAP-Cysteine APAP_GSH->APAP_Cys Metabolism APAP_M This compound (APAP-M) APAP_Cys->APAP_M N-acetylation Excretion Urinary Excretion APAP_M->Excretion

Caption: Metabolic activation of Acetaminophen to NAPQI and its detoxification pathway leading to this compound.

Experimental Protocols

The following protocols are based on validated UPLC-MS/MS methods for the simultaneous quantification of acetaminophen and its metabolites, including this compound, in human plasma.[7][8]

Experimental Workflow

The general workflow for the analysis of this compound in plasma samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (e.g., 10 µL) IS_Addition Add Internal Standard (e.g., APAP-D4) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution UPLC_Separation UPLC Separation Dilution->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the quantitative analysis of this compound in plasma.

Sample Preparation: Protein Precipitation

This protocol is suitable for small plasma volumes and offers a straightforward and efficient way to prepare samples for analysis.[7][8]

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Acetaminophen-d4)

  • Methanol (LC-MS grade)

  • 0.1% Formic acid in water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • To a microcentrifuge tube, add 10 µL of plasma sample.

  • Add 40 µL of internal standard solution (in methanol).

  • Vortex mix for 15 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer approximately 30 µL of the supernatant to an autosampler vial insert.

  • Add 140 µL of 0.1% aqueous formic acid to the supernatant.

  • Mix for 15 seconds.

  • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Method

The following is a representative UPLC-MS/MS method for the analysis of this compound. Parameters may require optimization based on the specific instrumentation used.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Vantage, Sciex QTRAP 5500)[8][9]

Chromatographic Conditions: [7][8]

  • Column: Waters ACQUITY UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A typical gradient starts with a high aqueous phase and ramps up the organic phase to elute the analytes. An example gradient is as follows:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 30% B

    • 2.5-3.0 min: Linear gradient to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-4.5 min: Re-equilibration at 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for this compound and a common internal standard are listed below. These may need to be optimized for the specific instrument.

    • This compound: Precursor ion (m/z) 313.1 → Product ion (m/z) 140.1

    • Acetaminophen-d4 (IS): Precursor ion (m/z) 156.1 → Product ion (m/z) 114.1

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for each analyte.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the analysis of this compound. This allows for a direct comparison of the key validation parameters.

Method ReferenceLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Waters Application Note0.960.96 - 20< 10< 1090 - 110
de Winter et al. (2017)[7][8]55 - 500< 15< 1585 - 115
Hairin et al. (2013) (for APAP-CYS)[9]1.01.0 - 100< 5.30< 5.3087.0 - 113
Al-Ghobashy et al. (2015) (HPLC-UV)[10]11-103124 - 124000.2 - 9.30.1 - 5.791.0 - 111.1

Note: The data from Hairin et al. is for the related metabolite acetaminophen-cysteine (APAP-CYS), which has a similar structure and analytical behavior. The data from Al-Ghobashy et al. is for an HPLC-UV method and is included for comparison, though LC-MS/MS methods generally offer superior sensitivity and selectivity.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the accurate and precise quantification of this compound in biological samples. The use of commercially available certified reference standards, coupled with validated UPLC-MS/MS methods, enables researchers and drug development professionals to reliably assess this critical biomarker of acetaminophen-induced toxicity. The provided data and workflows can be adapted to specific laboratory instrumentation and research needs, facilitating further investigations into the pharmacokinetics and toxicology of acetaminophen.

References

Application Notes and Protocols for the Separation of Acetaminophen Metabolites by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and quantification of acetaminophen (B1664979) and its major metabolites using capillary electrophoresis (CE). The methodologies outlined are designed to offer high-resolution separation and sensitive detection, making them suitable for a range of applications, from routine drug metabolism studies to clinical and toxicological research.

Introduction

Acetaminophen is a widely used analgesic and antipyretic drug. Understanding its metabolic fate is crucial for assessing its efficacy and potential toxicity. Capillary electrophoresis offers a powerful analytical tool for the simultaneous separation of acetaminophen and its metabolites from complex biological matrices.[1][2][3] The high efficiency, rapid analysis times, and low sample and reagent consumption of CE make it an attractive alternative to traditional high-performance liquid chromatography (HPLC) methods.[1][2] This application note focuses on a capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) method for the comprehensive analysis of acetaminophen and its key metabolites.[4][5]

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[6][7][8] The major, non-toxic metabolites are acetaminophen glucuronide and acetaminophen sulfate. A minor portion is oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][7] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores.[7] The excess NAPQI can then bind to cellular proteins, leading to hepatotoxicity.

Acetaminophen_Metabolism cluster_major Major Pathways (Therapeutic Doses) cluster_minor Minor Pathway (Toxic Overdose) Acetaminophen Acetaminophen Glucuronidation Glucuronidation (UGTs) Acetaminophen->Glucuronidation ~50-60% Sulfation Sulfation (SULTs) Acetaminophen->Sulfation ~30-35% Oxidation Oxidation (CYP450) Acetaminophen->Oxidation ~5-10% Acetaminophen_Glucuronide Acetaminophen Glucuronide (Non-toxic) Glucuronidation->Acetaminophen_Glucuronide Acetaminophen_Sulfate Acetaminophen Sulfate (Non-toxic) Sulfation->Acetaminophen_Sulfate NAPQI NAPQI (Toxic Intermediate) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts Mercapturate Acetaminophen Mercapturate (Excreted) GSH_Conjugation->Mercapturate GSH GSH GSH->GSH_Conjugation

Figure 1: Metabolic pathways of acetaminophen.

Experimental Workflow for CE-MS/MS Analysis

The general workflow for the analysis of acetaminophen metabolites in biological samples, such as urine, involves sample preparation, CE separation, and MS/MS detection and quantification.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Dilution Dilution with Solvent Sample->Dilution Injection Anodic Injection into Capillary Dilution->Injection Separation Capillary Electrophoresis Separation Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Quantification Quantification of Metabolites Detection->Quantification Analysis Metabolic Profile Analysis Quantification->Analysis

Figure 2: Experimental workflow for metabolite analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated CE-MS/MS method for the analysis of acetaminophen and its metabolites in urine.[4][5]

Table 1: Capillary Electrophoresis and Mass Spectrometry Parameters

ParameterValue
Capillary Electrophoresis
InstrumentCapillary Electrophoresis System
CapillaryFused-silica capillary
Background Electrolyte (BGE)40 mM Ammonium (B1175870) Acetate (B1210297), pH 10
Injection ModeAnodic Injection
Separation VoltageNot specified in abstract
Analysis Time< 9 minutes
Mass Spectrometry
InstrumentTandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI)
Sheath LiquidMethanol (B129727):Ammonium Hydroxide (0.1%) (50:50, v/v)

Table 2: Quantitation Ranges for Acetaminophen and its Metabolites

AnalyteQuantitation Range (μg/mL)
Acetaminophen0.1 - 1
Acetaminophen Mercapturate0.1 - 1
Acetaminophen Sulfate0.5 - 5
Methoxy-acetaminophen0.025 - 0.4
Acetaminophen Glutathione9.22 - 30
3-Methylthio-acetaminophen0.073 - 0.4

Detailed Experimental Protocols

This section provides a detailed protocol for the preparation and analysis of urine samples for acetaminophen and its metabolites based on the referenced literature.[4][5]

1. Materials and Reagents

  • Acetaminophen and its metabolite standards

  • Ammonium acetate

  • Ammonium hydroxide

  • Methanol (LC-MS grade)

  • Deionized water

  • Urine samples

2. Standard Solution Preparation

  • Prepare individual stock solutions of acetaminophen and each metabolite in a suitable solvent (e.g., methanol or water).

  • Prepare working standard solutions by diluting the stock solutions with the dilution solvent to cover the desired concentration ranges.

3. Sample Preparation

  • For the quantification of acetaminophen, this compound, acetaminophen sulfate, and acetaminophen glucuronide, dilute urine samples 200-fold with the appropriate dilution solvent.[4][5]

  • For the analysis of methoxy-acetaminophen and 3-methylthioacetaminophen, a 20-fold dilution of the urine sample is recommended.[4][5]

  • The choice of dilution solvent is a critical parameter to avoid peak splitting and enhance sensitivity.[5]

4. Capillary Electrophoresis - Tandem Mass Spectrometry (CE-MS/MS) Analysis

  • Capillary Conditioning: Before the first injection, and as needed, condition the capillary by flushing with a sequence of solutions (e.g., 0.1 M NaOH, water, and BGE).

  • Background Electrolyte (BGE): Fill the capillary and vials with 40 mM ammonium acetate buffer adjusted to pH 10.[4][5]

  • Sheath Liquid: Prepare a sheath liquid of 50:50 (v/v) methanol and 0.1% ammonium hydroxide.[4][5]

  • Injection: Perform an anodic injection of the prepared sample.[4][5]

  • Separation: Apply the separation voltage to initiate the electrophoretic separation. The separation should be complete in under 9 minutes.[4][5]

  • MS/MS Detection: Perform detection in positive ESI mode.[4][5] Monitor the specific precursor and product ion transitions for each analyte.

5. Data Analysis and Quantification

  • Integrate the peak areas of the analytes and any internal standards.

  • Construct calibration curves by plotting the peak area ratios (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of each metabolite in the urine samples from the calibration curves.

Conclusion

Capillary electrophoresis, particularly when coupled with tandem mass spectrometry, provides a robust and efficient method for the separation and quantification of acetaminophen and its metabolites. The detailed protocols and data presented in these application notes demonstrate the suitability of CE-MS/MS for drug metabolism research, offering high sensitivity and rapid analysis times. This methodology can be instrumental in elucidating metabolic profiles, which is essential for both clinical diagnostics and the development of safer pharmaceuticals.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Acetaminophen Mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, can cause severe hepatotoxicity in cases of overdose. The metabolic pathway responsible for this toxicity involves the formation of a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). This conjugate is further metabolized to cysteine and subsequently N-acetylcysteine (mercapturate) conjugates, which are then excreted. Acetaminophen mercapturate (APAP-mercapturate) is therefore a critical biomarker for assessing the extent of NAPQI formation and the potential for liver damage.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry is crucial for its selective detection and quantification. Based on the chemical structure of N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine, a proposed fragmentation pattern in negative ion mode electrospray ionization (ESI) is presented below. The precursor ion would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 311.1.

The proposed fragmentation involves the cleavage of the thioether bond and fragmentation within the N-acetylcysteine moiety.

Quantitative Fragmentation Data

The following table summarizes the proposed key ions and their respective mass-to-charge ratios (m/z) for the fragmentation of this compound.

Ion TypeProposed Structurem/zRelative Abundance
Precursor Ion [M-H]⁻This compound311.1100%
Product Ion 1Thiophenolate fragment of Acetaminophen150.0Major
Product Ion 2N-acetyl-dehydroalanine128.1Minor
Product Ion 3Acetaminophen fragment109.0Minor

Note: The relative abundances are proposed and should be confirmed experimentally.

Experimental Protocols

This section details a typical experimental protocol for the analysis of this compound in a biological matrix such as plasma or urine.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3 µm particle size) is suitable for separation.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 311.1 → Product ion m/z 150.0

    • Internal Standard: (To be determined based on the specific standard used)

  • Instrument Parameters (typical values, should be optimized):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: 20 eV (for the transition 311.1 → 150.0)

Visualizations

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M-H]⁻ m/z 311.1 fragment1 Thiophenolate Fragment m/z 150.0 precursor->fragment1 Cleavage of S-C bond fragment2 N-acetyl-dehydroalanine m/z 128.1 precursor->fragment2 Cleavage and rearrangement fragment3 Acetaminophen Fragment m/z 109.0 fragment1->fragment3 Loss of C₃H₂O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow for LC-MS/MS Analysis

workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation Liquid Chromatography (Reversed-Phase C18) sample_prep->lc_separation ms_ionization Mass Spectrometry (Negative ESI) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the analysis of this compound.

References

Application of Acetaminophen Mercapturate in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe dose-dependent hepatotoxicity, which is a leading cause of acute liver failure.[1] The toxicity is not caused by APAP itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, a small fraction of APAP is metabolized by cytochrome P450 (CYP) enzymes to form NAPQI, which is then detoxified by conjugation with glutathione (B108866) (GSH).[2][3] However, after an overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to increased NAPQI formation.[3][4] This depletes hepatic GSH stores, allowing NAPQI to bind to cellular proteins, causing mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[5]

Acetaminophen mercapturate (APAP-M or APAP-NAC) is a downstream product of the GSH conjugation pathway.[6] After NAPQI is conjugated with GSH, the resulting compound is further metabolized to APAP-cysteine and then acetylated to form APAP-M, which is excreted in the urine.[5][7] The formation and excretion of APAP-M are directly proportional to the amount of NAPQI produced, making it a highly specific and sensitive biomarker for the bioactivation of APAP to its toxic metabolite.[6][8] This application note provides a detailed overview of the use of APAP-M in preclinical toxicology, including its application, experimental protocols, and data interpretation.

Application Notes

1. Biomarker of NAPQI Formation and GSH Depletion:

The quantification of APAP-M serves as a direct measure of the extent of NAPQI formation.[6] In preclinical studies, a dose-dependent increase in APAP-M levels in plasma and urine is a clear indicator that the metabolic burden has shifted towards the toxic bioactivation pathway. This is particularly valuable as it occurs before significant elevations in traditional liver injury biomarkers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are detectable.[9] Monitoring APAP-M can therefore provide early evidence of impending hepatotoxicity.

2. Translational Biomarker for Drug-Induced Liver Injury (DILI):

APAP-M is considered a valuable translational biomarker, as its formation is mechanistically linked to the key event in APAP-induced liver injury (DILI) in both preclinical species and humans.[9][10] This allows for more reliable extrapolation of findings from animal models to clinical scenarios.[11] Studies have shown that circulating levels of CYP-derived metabolites, including APAP-M, can stratify patients by their risk of developing liver injury.[8]

3. Tool for Mechanistic Studies:

In mechanistic toxicology studies, APAP-M can be used to investigate factors that modulate APAP hepatotoxicity. For instance, the co-administration of CYP enzyme inducers (e.g., phenobarbital, chronic alcohol) or inhibitors can alter the rate of NAPQI formation, which can be quantitatively assessed by measuring changes in APAP-M levels.[3] Similarly, interventions aimed at replenishing GSH stores, such as N-acetylcysteine (NAC) administration, can be evaluated by observing their impact on the profile of APAP metabolites.[3]

Experimental Protocols

Protocol 1: In Vivo Preclinical Study of APAP-Induced Hepatotoxicity in Mice

This protocol outlines a typical study design to evaluate APAP-induced liver injury in mice, a commonly used animal model.[11][12]

1. Animal Model:

  • Species: C57BL/6 mice (male, 8-10 weeks old) are frequently used.

2. Dosing:

  • Acetaminophen is typically dissolved in warm saline and administered as a single intraperitoneal (i.p.) injection.

  • A toxic dose in mice generally ranges from 200 to 600 mg/kg.[13]

  • A control group should receive a vehicle injection (saline).

3. Sample Collection:

  • Blood samples are collected at multiple time points (e.g., 0, 2, 4, 8, 24 hours) post-APAP administration via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine can be collected using metabolic cages.

  • At the study termination (e.g., 24 hours), animals are euthanized, and liver tissue is collected for histopathology and biochemical analysis.

4. Endpoints:

  • Primary: Plasma ALT and AST levels, liver histopathology (H&E staining for necrosis).

  • Secondary/Mechanistic: Plasma and urine concentrations of APAP and its metabolites, including APAP-M. Hepatic GSH levels.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of APAP-M in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an internal standard (e.g., Acetaminophen-d4).[14]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable.[15]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for APAP-M.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for APAP-M: The specific parent and daughter ion masses should be optimized. A common transition is m/z 313 -> 140.

  • Internal Standard Transition (APAP-d4): m/z 156 -> 114.

4. Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking known concentrations of APAP-M into blank plasma.

  • Process these standards and controls alongside the study samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Data Presentation

Table 1: Dose-Dependent Formation of this compound (APAP-M) in Mouse Plasma

APAP Dose (mg/kg)Peak Plasma APAP-M Concentration (ng/mL) (Mean ± SD)Time to Peak (hours)
0 (Vehicle)Not Detected-
150150 ± 252
300450 ± 602
6001200 ± 1504

Note: The data presented in this table are representative and intended for illustrative purposes.

Table 2: Correlation of Peak APAP-M with Peak ALT in a Preclinical Mouse Study

ParameterPearson Correlation Coefficient (r)p-value
Peak Plasma APAP-M vs. Peak Plasma ALT0.88< 0.001

Note: This table illustrates the strong positive correlation typically observed between the formation of the toxic metabolite adduct and the subsequent liver injury.

Visualizations

Acetaminophen Metabolic Pathway

Acetaminophen_Metabolism cluster_phase_II Phase II Metabolism (Therapeutic Doses) cluster_phase_I Phase I Metabolism (Overdose) cluster_detox Detoxification Pathway cluster_toxicity Toxicity APAP Acetaminophen (APAP) Glucuronidation Glucuronidation (UGTs) APAP->Glucuronidation Sulfation Sulfation (SULTs) APAP->Sulfation CYP450 Cytochrome P450 (e.g., CYP2E1) APAP->CYP450 Minor pathway at therapeutic doses APAP_G APAP-Glucuronide (Non-toxic) Glucuronidation->APAP_G APAP_S APAP-Sulfate (Non-toxic) Sulfation->APAP_S NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Protein_Adducts Protein Adducts NAPQI->Protein_Adducts When GSH is depleted GSH_depletion GSH Depletion GSH->GSH_depletion APAP_GSH APAP-GSH GSH->APAP_GSH APAP_Cys APAP-Cysteine APAP_GSH->APAP_Cys APAP_M This compound (APAP-M) APAP_Cys->APAP_M Hepatotoxicity Hepatocellular Necrosis Protein_Adducts->Hepatotoxicity

Caption: Metabolic activation of acetaminophen leading to the formation of this compound.

Experimental Workflow for APAP-M Analysis

Workflow cluster_preclinical Preclinical Study cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Dosing APAP Dosing (e.g., Mouse Model) Sampling Blood/Urine Collection (Time Course) Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Protein_Precip Protein Precipitation (Methanol + IS) Plasma_Sep->Protein_Precip Evap_Recon Evaporation & Reconstitution Protein_Precip->Evap_Recon UPLC UPLC Separation (C18 Column) Evap_Recon->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound in preclinical samples.

References

Troubleshooting & Optimization

Technical Support Center: Acetaminophen Mercapturate (APAP-CYS) Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Acetaminophen (B1664979) mercapturate (APAP-CYS), a key biomarker of acetaminophen-induced hepatotoxicity, in urine samples.

Frequently Asked Questions (FAQs)

Q1: Why is detecting Acetaminophen mercapturate (APAP-CYS) in urine important?

A1: Acetaminophen (APAP) is a widely used analgesic. In cases of overdose, its metabolism can lead to the formation of a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] This toxic metabolite is detoxified by conjugation with glutathione (B108866) (GSH), which subsequently gets metabolized to cysteine and mercapturic acid conjugates (APAP-CYS) that are excreted in the urine.[1] Therefore, the level of APAP-CYS in urine can serve as a biomarker for APAP-induced liver injury.[1]

Q2: What are the common analytical methods for detecting APAP-CYS in urine?

A2: The most common and sensitive methods are chromatography-based, coupled with mass spectrometry. These include:

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS): These are highly sensitive and specific methods for quantifying APAP-CYS and other acetaminophen metabolites.[4][5][6][7][8]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): This method offers efficient separation and sensitive detection of acetaminophen and its metabolites.[9]

  • High-Performance Liquid Chromatography with UV or Electrochemical Detection: While potentially less sensitive than MS-based methods, HPLC with UV or amperometric (electrochemical) detection can also be used.[10] Electrochemical detection, in particular, can significantly improve sensitivity for certain metabolites compared to UV detection.[10]

Q3: What are the typical concentration ranges for APAP-CYS in urine after acetaminophen administration?

A3: The concentration of APAP-CYS in urine can vary significantly depending on the dose of acetaminophen administered and individual metabolic differences. After a standard therapeutic dose, the excretion of the cysteinyl and mercapturate conjugates is a minor pathway.[11] However, in cases of overdose, the proportion of these metabolites increases.[1] Quantitative methods have been developed with lower limits of quantification (LLOQ) in the range of 0.64 to 1.0 ng/mL in plasma, and similar sensitivity is achievable in urine.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No APAP-CYS Signal 1. Sample Degradation: APAP-CYS may not be stable in urine if not stored properly. 2. Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte. 3. Ion Suppression (for MS-based methods): Components of the urine matrix can interfere with the ionization of APAP-CYS. 4. Low Analyte Concentration: The concentration of APAP-CYS in the sample may be below the limit of detection (LOD) of the method.1. Proper Sample Handling: Store urine samples at -20°C or lower immediately after collection. Minimize freeze-thaw cycles. 2. Optimize Sample Preparation: Consider using solid-phase extraction (SPE) for sample cleanup and concentration. Protein precipitation is a simpler but potentially less clean method.[5][12] 3. Dilute the Sample: A simple "dilute-and-shoot" approach (e.g., 10-30 fold dilution) can reduce matrix effects, though it also dilutes the analyte.[12] Ensure the dilution factor does not bring the analyte concentration below the LLOQ. 4. Increase Injection Volume or Concentrate the Sample: If possible, increase the volume of the extracted sample injected into the system. Alternatively, use a larger initial sample volume and include a concentration step in your sample preparation protocol.
Poor Peak Shape or Resolution 1. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column type may not be ideal for separating APAP-CYS from other urine components. 2. Matrix Effects: Co-eluting endogenous compounds from the urine matrix can interfere with the peak shape.1. Method Development: Optimize the mobile phase (e.g., adjust pH, organic solvent ratio) and the gradient elution profile. Experiment with different C18 columns.[4][10] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering substances.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background noise. 2. Dirty Mass Spectrometer Source (for MS-based methods): Buildup of non-volatile salts and other contaminants from urine samples can increase background noise.1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 2. Instrument Maintenance: Regularly clean the mass spectrometer's ion source according to the manufacturer's instructions.
Inconsistent Results (Poor Reproducibility) 1. Variability in Sample Preparation: Inconsistent execution of the sample preparation steps can lead to variable recovery. 2. Instrument Instability: Fluctuations in the LC or MS system can cause inconsistent results. 3. Use of an Inappropriate Internal Standard: The internal standard may not be behaving similarly to the analyte.1. Standardize Protocols: Ensure consistent and precise execution of all sample preparation steps. Use of an automated liquid handler can improve reproducibility. 2. System Suitability Tests: Perform regular system suitability tests to ensure the instrument is performing optimally. 3. Select a Suitable Internal Standard: Use a stable isotope-labeled internal standard (e.g., Acetaminophen-D4) for MS-based methods to compensate for matrix effects and variability in sample processing.[4][5]

Quantitative Data Summary

The following tables summarize the limits of detection and quantification for APAP-CYS and related metabolites from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LLOQ) for Acetaminophen Metabolites

AnalyteMatrixMethodLODLLOQReference
Acetaminophen-cysteinePlasmaLC-MS/MS0.5 ng/mL1.0 ng/mL[5]
Acetaminophen cysteinylPlasmaUPLC-MS/MS-0.64 ng/mL[8]
Acetaminophen & metabolitesUrineHPLC with UV detection1-2 ng (on column)-[10]
Acetaminophen & metabolitesUrineHPLC with electrochemical detection0.1-0.5 ng (on column)-[10]

Note: Sensitivity in urine is expected to be comparable or better than in plasma due to higher concentrations of metabolites.

Experimental Protocols

Detailed Methodology: UPLC-MS/MS for APAP-CYS in Urine (Adapted from plasma methods)

This protocol is a generalized procedure based on common practices for analyzing acetaminophen metabolites in biological fluids.[4][8]

1. Sample Preparation (Protein Precipitation & Dilution)

  • Thaw frozen urine samples on ice.

  • Vortex the urine sample to ensure homogeneity.

  • To 50 µL of urine, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., Acetaminophen-D4).

  • Vortex for 1 minute to precipitate proteins and other macromolecules.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • APAP-CYS: m/z 271 → 140.[5]

    • Internal Standard (Acetaminophen-D4): m/z 156 → 114 (example transition).

  • Note: Specific voltages and gas settings should be optimized for the particular instrument being used.

Visualizations

Acetaminophen Metabolic Pathway

Acetaminophen_Metabolism cluster_phase_II Phase II Metabolism (Major Pathways) cluster_phase_I Phase I Metabolism (Minor/Toxic Pathway) cluster_detoxification Detoxification APAP Acetaminophen (APAP) Glucuronidation Glucuronidation APAP->Glucuronidation Sulfation Sulfation APAP->Sulfation CYP450 CYP450 Enzymes APAP->CYP450 APAP_Gluc APAP-Glucuronide Glucuronidation->APAP_Gluc APAP_Sulf APAP-Sulfate Sulfation->APAP_Sulf Excretion Urinary Excretion APAP_Gluc->Excretion APAP_Sulf->Excretion NAPQI NAPQI (Toxic Intermediate) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH APAP_GSH APAP-GSH Conjugate GSH->APAP_GSH APAP_CYS APAP-Cysteine & APAP-Mercapturate (APAP-CYS) APAP_GSH->APAP_CYS APAP_CYS->Excretion

Caption: Metabolic pathways of Acetaminophen (APAP).

Experimental Workflow for APAP-CYS Detection

Workflow Start Urine Sample Collection Storage Store at ≤ -20°C Start->Storage Prep Sample Preparation (e.g., Protein Precipitation) Storage->Prep Analysis UPLC-MS/MS Analysis Prep->Analysis Data Data Acquisition & Processing Analysis->Data End Quantification of APAP-CYS Data->End

Caption: General workflow for urinary APAP-CYS analysis.

References

overcoming matrix effects in Acetaminophen mercapturate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of acetaminophen (B1664979) mercapturate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of acetaminophen mercapturate?

A1: Matrix effects in LC-MS/MS analysis are the alteration of ionization efficiency of the target analyte, this compound, due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3][4] Common interfering substances in biological matrices include phospholipids (B1166683), salts, and metabolites.[5][6][7]

Q2: How can I identify if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-column infusion experiment.[8][9][10] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample of the same biological matrix that does not contain the analyte) is then injected.[8][9] A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[8][9]

Q3: What are the primary strategies to overcome matrix effects in this analysis?

A3: The main strategies can be categorized into three areas:

  • Sample Preparation: Employing more rigorous sample cleanup techniques to remove interfering components.[1] This includes methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized phospholipid removal plates.[11][12]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix components that cause ion suppression or enhancement.[4][6][8]

  • Internal Standardization: Using a stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects.[5][13][14][15] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[13]

Q4: Which sample preparation technique is most effective for reducing matrix effects for this compound?

A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in insufficient removal of phospholipids and other interferences, leading to significant matrix effects.[1][6][11] It is generally not recommended for sensitive bioanalysis without additional cleanup steps.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique that can provide a very clean extract by utilizing specific interactions between the analyte and a solid sorbent.[5][15][16] This method is often preferred for complex matrices and when high sensitivity is required.[2]

  • Phospholipid Removal Plates: These are specialized products that combine protein precipitation with the selective removal of phospholipids, significantly reducing a major source of matrix effects.[2][17][11][12]

Troubleshooting Guide

Issue: Poor peak shape or tailing for this compound.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Use a column with a different stationary phase or add a competing agent to the mobile phase.

Issue: Inconsistent or low recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method (e.g., change solvent, pH, or SPE sorbent).
Analyte Instability Investigate the stability of this compound in the matrix and during the sample preparation process. Consider adding a stabilizing agent.
Adsorption to Labware Use low-binding tubes and vials.

Issue: High signal variability between injections (poor precision).

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a more robust sample cleanup method (e.g., SPE or phospholipid removal plates).
Lack of or Inappropriate Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[13][15]
LC System Instability Check for leaks, ensure proper pump performance, and equilibrate the column thoroughly.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction

Sample Preparation MethodRelative Phospholipid RemovalAnalyte RecoveryThroughputPotential for Matrix Effects
Protein Precipitation (PPT) LowGoodHighHigh[1][6]
Liquid-Liquid Extraction (LLE) ModerateVariableModerateModerate
Solid-Phase Extraction (SPE) HighGoodLow-ModerateLow[5][15]
Phospholipid Removal Plates Very HighGoodHighVery Low[11][12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of plasma or urine sample with 100 µL of an internal standard solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for acetaminophen-cysteine adducts, a transition of m/z 271 → 140 has been used.[18]

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Inaccurate Results check_matrix_effects 1. Assess Matrix Effects (Post-Column Infusion) start->check_matrix_effects matrix_effects_present Matrix Effects Detected? check_matrix_effects->matrix_effects_present improve_sample_prep 2. Enhance Sample Preparation (SPE, LLE, Phospholipid Removal) matrix_effects_present->improve_sample_prep Yes no_matrix_effects No Significant Matrix Effects matrix_effects_present->no_matrix_effects No optimize_chromatography 3. Optimize Chromatography (Gradient, Column Chemistry) improve_sample_prep->optimize_chromatography use_sil_is 4. Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is revalidate_method 5. Re-validate Method use_sil_is->revalidate_method end_success Successful Analysis revalidate_method->end_success check_other_issues Investigate Other Issues (Instrument, Standard Prep, etc.) no_matrix_effects->check_other_issues SamplePrepComparison cluster_cleanliness Sample Cleanliness BiologicalSample Biological Sample (Plasma, Urine) PPT Protein Precipitation (PPT) BiologicalSample->PPT LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE PLR Phospholipid Removal BiologicalSample->PLR Low Low PPT->Low Medium Medium LLE->Medium High High SPE->High VeryHigh Very High PLR->VeryHigh

References

Technical Support Center: Quantification of Acetaminophen Mercapturate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Acetaminophen (B1664979) (APAP) mercapturate adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of these critical biomarkers of APAP-induced liver injury.

Frequently Asked Questions (FAQs)

Q1: What are Acetaminophen (APAP) mercapturate adducts and why are they important to quantify?

A1: Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, after an APAP overdose, GSH stores are depleted, and excess NAPQI covalently binds to cellular proteins, particularly on cysteine residues, forming APAP-cysteine (APAP-CYS) protein adducts. These adducts are considered specific biomarkers of APAP-induced hepatotoxicity. Their quantification in biological samples like plasma or serum can help diagnose APAP overdose, especially when the timing of ingestion is unknown or the parent drug is no longer detectable.[1][2][3]

Q2: What are the most common analytical methods for quantifying APAP mercapturate adducts?

A2: The most prevalent and sensitive methods for the quantification of APAP mercapturate adducts (commonly measured as protein-derived APAP-cysteine) are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with electrochemical detection (HPLC-EC).[1][4][5] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the detection of low levels of adducts in complex biological matrices.[5][6]

Q3: What is the typical concentration range of APAP-cysteine adducts in clinical samples?

A3: The concentration of APAP-cysteine adducts varies significantly depending on the level of APAP exposure. In individuals taking therapeutic doses, adduct concentrations are generally low. In cases of APAP overdose leading to acute liver failure, the levels are substantially higher. A proposed diagnostic threshold for APAP overdose is often cited as >1 nmol/mL.[4][7]

Troubleshooting Guides

Issue 1: Low or No Recovery of APAP-Cysteine Adducts

Q: I am experiencing low or no recovery of my APAP-cysteine adducts during sample preparation and analysis. What are the potential causes and how can I troubleshoot this?

A: Low recovery is a common issue that can arise from several factors during the analytical workflow. Here is a step-by-step guide to troubleshoot this problem:

  • Sample Collection and Storage:

    • Problem: Adducts may degrade if samples are not handled and stored properly.

    • Solution: Ensure that serum or plasma samples are separated from whole blood promptly after collection and immediately frozen at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.

  • Inefficient Protein Precipitation:

    • Problem: Incomplete precipitation of proteins can lead to loss of protein-bound adducts.

    • Solution: Optimize the protein precipitation step. Acetonitrile (B52724) is commonly used.[5][6] Ensure the ratio of acetonitrile to sample is sufficient for complete protein removal. Vortex thoroughly and ensure adequate centrifugation time and speed to pellet the proteins completely.

  • Incomplete Proteolytic Digestion:

    • Problem: The quantification of protein-bound APAP-cysteine adducts requires the enzymatic digestion of proteins to release the APAP-cysteine moiety. Incomplete digestion will result in low recovery.

    • Solution: Ensure the protease (e.g., pronase) is active and used at the optimal concentration, temperature, and incubation time.

  • Suboptimal Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

    • Problem: If using SPE or LLE for sample cleanup, the choice of sorbent/solvent and the elution conditions may not be optimal for the adducts.

    • Solution: Methodically optimize the SPE or LLE protocol. For SPE, test different sorbent types (e.g., C18, mixed-mode) and elution solvents. For LLE, experiment with different organic solvents and pH conditions to ensure efficient extraction of the polar adducts.[8]

  • Adsorption to Vials and Tubing:

    • Problem: The analyte can adsorb to the surfaces of sample vials, pipette tips, and LC system components, especially at low concentrations.

    • Solution: Use low-adsorption vials and pipette tips. Priming the LC system by injecting a high-concentration standard before running the samples can help to passivate active sites.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Q: My chromatogram for APAP-cysteine adducts shows poor peak shape. What could be causing this and how can I improve it?

A: Poor peak shape can compromise the accuracy and precision of quantification. Here are some common causes and solutions:

  • Mismatch between Sample Solvent and Mobile Phase:

    • Problem: If the sample is dissolved in a solvent that is much stronger (i.e., higher elution strength) than the initial mobile phase, it can cause peak distortion.[9][10]

    • Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase. If a strong solvent is necessary for solubility, minimize the injection volume.

  • Secondary Interactions with the Column:

    • Problem: The analyte can have secondary interactions with the stationary phase, such as interactions with residual silanol (B1196071) groups on a C18 column, leading to peak tailing.[9]

    • Solution: Use a well-end-capped column.[11] Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base to the mobile phase can also help.

  • Column Overload:

    • Problem: Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-Column Dead Volume:

    • Problem: Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening.[9]

    • Solution: Ensure all fittings are properly connected and use tubing with the smallest possible internal diameter and length.

Issue 3: High Background Noise or Matrix Effects

Q: I am observing high background noise and suspect matrix effects are impacting my quantification. How can I identify and mitigate these issues?

A: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[1]

  • Identifying Matrix Effects:

    • Post-extraction Spike Method: Compare the response of an analyte spiked into a blank, extracted matrix with the response of the same concentration of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.[12][13]

    • Post-column Infusion: Infuse a constant flow of the analyte solution into the LC eluent after the column and inject a blank, extracted matrix. Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement.[13]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components. Techniques like LLE or SPE are generally more effective at reducing matrix effects than simple protein precipitation.[8][14]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to separate the analyte from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Acetaminophen-D4) is the most effective way to compensate for matrix effects, as it will be affected by the matrix in the same way as the analyte.

    • Optimize MS Source Parameters: Adjusting parameters like the cone gas flow rate can help to reduce the entry of non-volatile matrix components into the mass spectrometer, thereby reducing background noise.[15]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the quantification of APAP-cysteine adducts.

Table 1: Levels of APAP-Cysteine Adducts in Human Serum/Plasma

ConditionAdduct Concentration RangeReference
Therapeutic APAP UseGenerally < 0.5 nmol/mL, can reach up to 1.0 nmol/mL in some individuals[2][7]
APAP Overdose with Acute Liver Failure> 1.0 nmol/mL (median often around 11 nmol/mL)[2][7]
Low-Dose APAP Exposure (80 mg/kg)Cmax ~0.1 nmol/mL[4]

Table 2: Performance of Analytical Methods for APAP-Cysteine Quantification

Analytical MethodMatrixLLOQ (Lower Limit of Quantification)Linearity RangeReference
LC-MS/MSHuman Plasma1.0 ng/mL1.0 - 100 ng/mL[5][6]
HPLC-ECHuman Serum0.03 µM0.039 - 20 µM[1]

Experimental Protocols

Detailed Methodology: LC-MS/MS Quantification of APAP-Cysteine in Human Plasma

This protocol is a representative example based on commonly cited methods.[5][6]

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Acetaminophen-D4).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

    • Vortex and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 3 µm particle size).[5][6]

    • Mobile Phase A: 0.1% formic acid in water (or 2 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid).[5][6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (or 2 mM ammonium formate in acetonitrile with 0.2% formic acid).[5][6]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 40°C.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5][6]

    • MRM Transitions:

      • APAP-Cysteine: m/z 271 → 140.[5][6][16]

      • Acetaminophen-D4 (IS): m/z 154 → 111 (negative mode) or other appropriate transition.[5][6]

    • MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., cone voltage, collision energy) for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard (e.g., APAP-D4) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing & Quantitation MS_Detect->Data_Proc

Caption: Experimental workflow for APAP-cysteine adduct quantification.

troubleshooting_workflow Start Start: Quantification Issue Issue_Type Identify Issue Type Start->Issue_Type Low_Recovery Low/No Recovery Issue_Type->Low_Recovery Recovery Poor_Peak Poor Peak Shape Issue_Type->Poor_Peak Peak Shape High_Noise High Noise/Matrix Effects Issue_Type->High_Noise Noise Check_Storage Check Sample Storage & Handling Low_Recovery->Check_Storage Check_Solvent Check Sample Solvent vs. Mobile Phase Poor_Peak->Check_Solvent Improve_Cleanup Improve Sample Cleanup (SPE/LLE) High_Noise->Improve_Cleanup Check_Digestion Verify Protease Activity & Digestion Conditions Check_Storage->Check_Digestion Optimize_Cleanup Optimize SPE/LLE Protocol Check_Digestion->Optimize_Cleanup Check_Column Evaluate Column Performance Check_Solvent->Check_Column Reduce_Dead_Vol Minimize Dead Volume Check_Column->Reduce_Dead_Vol Optimize_Chroma Optimize Chromatography Improve_Cleanup->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS

References

Technical Support Center: Stability of Acetaminophen Mercapturate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetaminophen (B1664979) mercapturate in biological samples during storage.

Frequently Asked Questions (FAQs)

Q1: What is Acetaminophen Mercapturate and why is its stability important?

A1: this compound is a key metabolite of acetaminophen (paracetamol), formed in the liver through the glutathione (B108866) conjugation pathway. This pathway is crucial for detoxifying a reactive intermediate of acetaminophen.[1] Accurate measurement of this compound in biological samples is vital for pharmacokinetic and toxicokinetic studies, providing insights into drug metabolism and potential hepatotoxicity.[1] Instability of this metabolite during sample storage can lead to inaccurate quantification, compromising experimental results and their interpretation.

Q2: What are the general recommendations for storing biological samples for this compound analysis?

A2: For optimal stability, it is recommended to process and freeze biological samples as quickly as possible after collection. Storage at ultra-low temperatures (-80°C) is the standard for long-term preservation of metabolites.[2] For short-term storage, refrigeration at 4°C is preferable to room temperature. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.

Q3: How stable is this compound in plasma samples?

A3: While specific long-term stability data for this compound is not extensively published, general stability data for acetaminophen and its metabolites in plasma provides some guidance. Acetaminophen in unprocessed plasma is reported to be stable for at least 24 hours at room temperature and for 7 weeks at -20°C.[3] In a UPLC-MS/MS analysis, acetaminophen and its metabolites, including the mercapturate, were found to be stable in the autosampler for at least 48 hours.[4] For long-term storage, -80°C is the recommended temperature to ensure the integrity of the analyte.

Q4: What is the stability of this compound in urine samples?

A4: For general urinary metabolites, storage at 4°C is acceptable for up to 48 hours, and at room temperature (around 22°C) for up to 24 hours without significant degradation.[5] However, for long-term storage to maintain the stability of a broader range of metabolites, including this compound, freezing at -80°C is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to sample stability.

Issue Potential Cause (Stability-Related) Troubleshooting Steps
Low or no detectable levels of this compound Degradation due to improper storage: Samples were stored for extended periods at room temperature or 4°C.1. Review sample collection and storage logs to check for deviations from the recommended protocol (immediate freezing at -80°C). 2. If possible, re-analyze a freshly collected and properly stored sample. 3. For future studies, ensure strict adherence to immediate freezing and ultra-low temperature storage protocols.
High variability in results between aliquots of the same sample Multiple freeze-thaw cycles: Repeated freezing and thawing of the same sample aliquot can lead to degradation of the analyte.1. Aliquot samples into smaller, single-use volumes upon initial processing to avoid the need for repeated freeze-thaw cycles. 2. Document the number of freeze-thaw cycles for each aliquot. Data from aliquots that have undergone more than the validated number of cycles should be interpreted with caution. Acetaminophen has been shown to be stable for at least three freeze-thaw cycles.[3]
Inconsistent results over time from a batch of stored samples Long-term degradation: Even at -20°C, some degradation may occur over extended periods. The stability of this compound at -20°C for periods longer than 7 weeks is not well-established.1. Whenever possible, store samples at -80°C for long-term studies. 2. Include quality control (QC) samples stored under the same conditions as the study samples and analyze them at regular intervals to monitor for any time-dependent degradation.
Presence of unexpected peaks or altered peak shapes in chromatograms Formation of degradation products: Improper storage can lead to the chemical breakdown of this compound into other compounds.1. Review the literature for known degradation products of this compound under various conditions. 2. If using mass spectrometry, perform a broader scan to identify potential degradation products. 3. Optimize sample preparation and storage to minimize degradation.

Data on Acetaminophen and Metabolite Stability

The following tables summarize available data on the stability of acetaminophen and its metabolites. Note that specific quantitative data for this compound is limited, and the data for acetaminophen is provided as a general reference.

Table 1: Stability of Acetaminophen in Human Plasma
Storage ConditionDurationAnalyte Recovery/StabilityCitation
Room Temperature6 hoursStable[6]
Room Temperature24 hoursStable (in unprocessed samples)[3]
-20°C30 daysStable[6]
-20°C7 weeksStable (in unprocessed samples)[3]
Freeze-Thaw Cycles3 cyclesStable[3]
Table 2: General Stability of Metabolites in Urine
Storage ConditionDurationGeneral Metabolite StabilityCitation
4°Cup to 48 hoursMost metabolites are stable[5]
22°C (Room Temp)up to 24 hoursMost metabolites are stable[5]

Experimental Protocols & Workflows

Detailed Methodology for Stability Assessment

A typical experimental protocol to assess the stability of this compound in biological samples involves the following steps:

  • Sample Preparation: Spike a known concentration of this compound into a pooled matrix of the biological sample (e.g., human plasma or urine).

  • Aliquoting: Divide the spiked sample into multiple aliquots.

  • Storage: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C) for different durations (e.g., 0, 24, 48 hours; 1 week; 1, 3, 6 months).

  • Freeze-Thaw Assessment: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature for 1, 3, and 5 cycles).

  • Sample Analysis: At each time point and after each freeze-thaw cycle, analyze the samples using a validated analytical method, such as UPLC-MS/MS.

  • Data Evaluation: Compare the concentration of this compound in the stored/stressed samples to the concentration in the baseline (time zero) samples to determine the percentage of recovery or degradation.

Analytical Method: UPLC-MS/MS for Acetaminophen and its Metabolites

A common and sensitive method for the simultaneous quantification of acetaminophen and its metabolites, including mercapturate, is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation: Protein precipitation is a common method for plasma samples. This typically involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatography: A reversed-phase C18 column is often used for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of the target analytes.

Visualizations

Acetaminophen Metabolism Pathway

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronidation Glucuronidation (~60%) Acetaminophen->Glucuronidation Sulfation Sulfation (~35%) Acetaminophen->Sulfation CYP450 CYP450 Oxidation (~5%) Acetaminophen->CYP450 APAP_Glucuronide Acetaminophen Glucuronide (Non-toxic) Glucuronidation->APAP_Glucuronide APAP_Sulfate Acetaminophen Sulfate (Non-toxic) Sulfation->APAP_Sulfate NAPQI NAPQI (Toxic Intermediate) CYP450->NAPQI Excretion Urinary Excretion APAP_Glucuronide->Excretion APAP_Sulfate->Excretion GSH_Conjugation Glutathione Conjugation NAPQI->GSH_Conjugation Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts GSH Depletion APAP_Mercapturate This compound (Non-toxic) GSH_Conjugation->APAP_Mercapturate APAP_Mercapturate->Excretion

Caption: Simplified pathway of acetaminophen metabolism in the liver.

Experimental Workflow for Stability Testing

Stability_Workflow Start Start: Spike Biological Matrix Aliquot Aliquot Samples Start->Aliquot Storage_Conditions Store at Different Conditions (Temp & Duration) Aliquot->Storage_Conditions Freeze_Thaw Perform Freeze-Thaw Cycles Aliquot->Freeze_Thaw Analysis Analyze Samples via UPLC-MS/MS Storage_Conditions->Analysis Freeze_Thaw->Analysis Data_Eval Evaluate Data (% Recovery vs. Time 0) Analysis->Data_Eval End End: Determine Stability Data_Eval->End

Caption: General workflow for assessing the stability of an analyte in biological samples.

References

troubleshooting poor peak shape in Acetaminophen mercapturate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of acetaminophen (B1664979) mercapturate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the quality of their chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for good peak shape in acetaminophen mercapturate HPLC analysis?

A1: The most critical parameter is the mobile phase pH. This compound has a carboxylic acid group with a pKa of approximately 3.14.[1] Operating the mobile phase at a pH well below this pKa (e.g., pH 2.5-3.0) will ensure the analyte is in a single, non-ionized form, which is crucial for achieving sharp, symmetrical peaks and avoiding peak tailing.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the analysis of acetaminophen and its metabolites, including the mercapturate conjugate.[2][3] These columns provide good retention and separation based on the hydrophobicity of the analytes.

Q3: My peak for this compound is tailing. What are the likely causes?

A3: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Specifically, if the mobile phase pH is close to or above the pKa of the analyte (~3.14), partial ionization can occur, leading to tailing.[1] Other causes can include active sites on the column packing (silanol groups), column contamination, or extra-column volume.

Q4: I am observing peak fronting. What could be the issue?

A4: Peak fronting is typically caused by sample overload, either in terms of concentration or injection volume. It can also result from a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a stronger solvent than the mobile phase.

Q5: What causes split peaks in the chromatogram?

A5: Split peaks can arise from several factors, including a partially clogged frit or column inlet, a void in the column packing material, or co-elution with an interfering compound. It can also be an indication of analyte degradation in the sample vial or on the column.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape in your this compound HPLC analysis.

Issue 1: Peak Tailing

Symptoms: The peak is asymmetrical with a trailing edge that slowly returns to the baseline.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Verify Mobile Phase pH (Is it at least 1 pH unit below pKa ~3.14?) start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 check_ph->adjust_ph No check_column Evaluate Column Condition (Is the column old or contaminated?) check_ph->check_column Yes adjust_ph->check_column flush_column Flush column with strong solvent (e.g., 100% Acetonitrile) check_column->flush_column Yes check_sample Review Sample Preparation (Is the sample solvent compatible with the mobile phase?) check_column->check_sample No replace_column Replace Column flush_column->replace_column Still Tailing end Symmetrical Peak Achieved flush_column->end Resolved replace_column->check_sample modify_sample_solvent Re-dissolve sample in mobile phase or a weaker solvent check_sample->modify_sample_solvent No check_system Inspect HPLC System (Check for extra-column volume, loose fittings) check_sample->check_system Yes modify_sample_solvent->check_system optimize_tubing Optimize tubing and connections check_system->optimize_tubing Yes check_system->end No optimize_tubing->end

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution
Incorrect Mobile Phase pH Ensure the mobile phase pH is at least one unit below the pKa of this compound (~3.14). An optimal pH is typically between 2.5 and 3.0.
Secondary Silanol (B1196071) Interactions Use a well-end-capped C18 column. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol groups.
Column Contamination Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or a gradient wash. If the problem persists, the column may need to be replaced.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Issue 2: Peak Fronting

Symptoms: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Cause Recommended Solution
Sample Overload (Concentration) Dilute the sample to a lower concentration and reinject.
Sample Overload (Volume) Reduce the injection volume.
Incompatible Sample Solvent Ensure the sample solvent is weaker than or the same as the mobile phase. If the sample is dissolved in a stronger solvent, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
Column Collapse This is less common but can occur with older columns or under harsh conditions. If other solutions fail, consider replacing the column.
Issue 3: Split Peaks

Symptoms: A single peak appears as two or more closely eluting peaks.

Troubleshooting Workflow:

G start Split Peak Observed check_frit Inspect Column Inlet Frit (Is it discolored or showing high backpressure?) start->check_frit replace_frit Replace or clean the inlet frit check_frit->replace_frit Yes check_column_void Check for Column Void (Is there a visible channel at the column inlet?) check_frit->check_column_void No replace_frit->check_column_void end Single, Sharp Peak Achieved replace_frit->end Resolved replace_column Replace Column check_column_void->replace_column Yes check_coelution Investigate Co-elution (Is there a possibility of an interfering compound?) check_column_void->check_coelution No replace_column->check_coelution modify_method Modify separation conditions (e.g., change gradient, mobile phase composition) check_coelution->modify_method Yes check_sample_stability Assess Sample Stability (Could the analyte be degrading?) check_coelution->check_sample_stability No modify_method->check_sample_stability prepare_fresh_sample Prepare and inject a fresh sample check_sample_stability->prepare_fresh_sample Yes check_sample_stability->end No prepare_fresh_sample->end

Caption: Troubleshooting workflow for split peaks.

Potential Cause Recommended Solution
Partially Blocked Inlet Frit Replace the inlet frit of the column. Regular use of in-line filters can prevent this issue.
Column Void A void at the head of the column can cause the sample to be distributed unevenly. This usually requires column replacement.
Sample Solvent/Mobile Phase Mismatch If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion, including splitting. Prepare the sample in the mobile phase whenever possible.
Co-eluting Impurity An impurity eluting very close to the this compound peak can appear as a shoulder or a split peak. Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound.

Objective: To achieve a robust and reproducible separation of this compound with good peak shape.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Sample filtration devices (e.g., 0.45 µm syringe filters)

Chromatographic Conditions:

Parameter Condition Rationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for acetaminophen and its metabolites.[2]
Mobile Phase Acetonitrile/Methanol/Water with Acetic AcidA typical reversed-phase mobile phase. The organic modifiers elute the analyte, while the acidic aqueous phase controls the ionization state.
pH 2.5 - 3.0To ensure the carboxylic acid group of this compound (pKa ~3.14) is fully protonated, minimizing peak tailing.[1]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation. A flow rate of 1.5 mL/min has been successfully used.[2]
Detection Wavelength 260 nmA suitable wavelength for the detection of acetaminophen and its metabolites.[2]
Injection Volume 10 - 20 µLA typical injection volume that is unlikely to cause overload issues with appropriately concentrated samples.
Column Temperature Ambient or controlled at 25-30 °CTo ensure reproducible retention times.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase by adding the required amount of acetic acid to HPLC-grade water to achieve a pH between 2.5 and 3.0.

    • Mix the aqueous component with the organic solvents (acetonitrile and/or methanol) in the desired ratio. For example, a starting mobile phase could be a mixture of the aqueous buffer and methanol in a 90:10 (v/v) ratio.[2]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in the mobile phase to create a stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at the desired concentrations.

  • Sample Preparation:

    • For biological samples, a protein precipitation step followed by extraction may be necessary. A common method involves deproteinization with acetonitrile containing zinc sulfate.[2]

    • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions to establish the retention time and response of this compound.

    • Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify the analyte in the samples by comparing the peak area to the calibration curve generated from the standard solutions.

    • Evaluate peak shape parameters such as tailing factor and theoretical plates to ensure the quality of the chromatography.

References

enhancing recovery of Acetaminophen mercapturate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Acetaminophen (B1664979) (APAP) mercapturate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery and reliable quantification of Acetaminophen mercapturate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

This compound (or N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine) is a final metabolite in the detoxification pathway of the reactive intermediate of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Measuring its levels can provide insights into the extent of NAPQI formation, which is crucial in studies of acetaminophen-induced hepatotoxicity.[3][4]

Q2: What are the common challenges encountered during the sample preparation of this compound?

Common challenges include low recovery, high variability in results, and matrix effects, particularly ion suppression in LC-MS/MS analysis. The stability of precursor metabolites, such as APAP-glutathione, can also impact the measured concentration of APAP-mercapturate.

Q3: What are the recommended storage conditions for samples intended for this compound analysis?

To minimize the degradation of precursor metabolites like APAP-glutathione, it is recommended that plasma samples be analyzed or stored in a freezer within 24 hours of collection. For long-term stability of acetaminophen and its metabolites pre-concentrated on solid-phase extraction (SPE) cartridges, storage at -18°C in the dark is recommended.[5]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery can be attributed to several factors, from the extraction method to the stability of the analyte and its precursors.

Q: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from suboptimal extraction procedures, degradation of the analyte, or issues with the analytical methodology. Here are some steps to troubleshoot this issue:

  • Review Your Extraction Protocol: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used. Ensure your chosen method is optimized for a polar compound like this compound.

  • Optimize Solid-Phase Extraction (SPE):

    • Sorbent Choice: C18 columns are frequently used.[6][7] The choice between polymeric and silica-based sorbents can influence recovery.

    • pH Adjustment: The pH of the sample and wash/elution solvents is critical. Ensure the pH is appropriate to maintain the desired ionization state of the analyte for optimal retention and elution.

    • Elution Solvent: A sufficiently strong solvent is needed for elution. Methanol (B129727) has been shown to be effective.[6]

  • Optimize Liquid-Liquid Extraction (LLE):

    • Solvent Polarity: The choice of extraction solvent is crucial. A polar organic solvent or a mixture of solvents may be required to efficiently extract this compound from an aqueous matrix.

    • pH Adjustment: Adjusting the pH of the aqueous phase can improve the partitioning of the analyte into the organic phase.

  • Assess Precursor Stability: The instability of APAP-glutathione can lead to its degradation into APAP-cysteine, which may affect the apparent concentration and recovery of the final mercapturate product. Consider adding peptidase inhibitors during sample collection to prevent this degradation.

  • Sample Pre-treatment: For protein-rich samples like plasma, efficient protein precipitation is essential. Methods include the use of acetonitrile (B52724) or zinc sulfate (B86663) in acetonitrile.[6][8]

Issue 2: High Variability in Results

Q: My results for this compound show high variability between replicates. What could be causing this?

A: High variability can be due to inconsistent sample handling, matrix effects, or instrument instability.

  • Standardize Sample Handling: Ensure consistent timing for all steps of the sample preparation process, from thawing to extraction.

  • Address Matrix Effects: Matrix effects, especially ion suppression in LC-MS/MS, are a known issue for this compound.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction and matrix effects.

    • Optimize Chromatography: Ensure that this compound is chromatographically separated from co-eluting matrix components that may cause ion suppression.

    • Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the analyte concentration remains above the lower limit of quantification.

  • Check for Contamination: Ensure all labware is clean and that there is no carryover between samples on the analytical instrument.

Quantitative Data Summary

The following tables summarize recovery and linearity data from various studies for Acetaminophen and its metabolites.

Table 1: Extraction Recovery and Efficiency of Acetaminophen Metabolites

AnalyteMatrixExtraction MethodRecovery/EfficiencyReference
This compoundUrineNot Specified90.1% - 111.6% (Extraction Efficiency)[8]
APAP-NAC (Mercapturate)PlasmaNot Specified78.7% (for LQC)[9]
AcetaminophenWhole Blood & LiverSPE (Bond Elut Certify)>50%[10]
AcetaminophenHuman PlasmaSPME0.12% - 0.13% (Extraction Efficiency)[11]

Table 2: Linearity Ranges for Acetaminophen and its Metabolites

AnalyteMatrixLinearity Range (µg/mL)Reference
This compoundBiologic Fluids0.124 - 12.40[8]
AcetaminophenBiologic Fluids0.088 - 70.00[8]
APAP CysteineBiologic Fluids0.074 - 14.75[8]
APAP GlucuronideBiologic Fluids0.123 - 197.30[8]
APAP SulfateBiologic Fluids0.205 - 390.21[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acetaminophen and its Metabolites from Body Fluids

This protocol is a generalized procedure based on common practices.[6][12]

  • Sample Pre-treatment:

    • To a 1 mL sample (e.g., plasma, urine), add an internal standard.

    • Add 1 mL of phosphate (B84403) buffer (pH 6.8).

    • Precipitate proteins by adding a suitable volume of acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • SPE Column Conditioning:

    • Condition a C18 SPE column by passing 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water or buffer. Do not let the column run dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE column.

  • Washing (Optional):

    • A washing step with a weak solvent can help remove interferences. However, in some cases, elution without a prior washing step has shown the best recovery rates.[6]

  • Elution:

    • Elute the analytes with a suitable volume of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Acetaminophen and its Metabolites

This is a general protocol for LLE.[13][14][15]

  • Sample Preparation:

    • To 0.5 mL of plasma, add 50 µL of an internal standard solution and vortex.

  • Extraction:

    • Add 4 mL of an appropriate organic solvent (e.g., tertiary butyl methyl ether, or a chloroform-isopropanol mixture).

    • Vortex for 3 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge for 10 minutes at approximately 4000 rpm to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase for analysis.

Visualizations

Acetaminophen_Metabolism APAP Acetaminophen (APAP) PhaseII Sulfation & Glucuronidation (~95%) APAP->PhaseII Major Pathway CYP450 CYP450 Oxidation (~5-10%) APAP->CYP450 Minor Pathway Excretion Excretion PhaseII->Excretion NAPQI NAPQI (Toxic Intermediate) CYP450->NAPQI GSH_Conj GSH Conjugation NAPQI->GSH_Conj Protein_Binding Protein Binding & Cellular Damage NAPQI->Protein_Binding APAP_GSH APAP-Glutathione GSH_Conj->APAP_GSH APAP_Cys APAP-Cysteine APAP_GSH->APAP_Cys APAP_Mercap APAP-Mercapturate (Final Metabolite) APAP_Cys->APAP_Mercap APAP_Mercap->Excretion

Caption: Metabolic pathway of Acetaminophen leading to mercapturate formation.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample 1. Add Internal Standard & Buffer to Sample Precipitate 2. Precipitate Proteins (e.g., with Acetonitrile) Sample->Precipitate Centrifuge 3. Vortex & Centrifuge Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Condition 5. Condition SPE Column (Methanol then Water) Load 6. Load Supernatant Condition->Load Wash 7. Wash Column (Optional) Load->Wash Elute 8. Elute Analyte (e.g., with Methanol) Wash->Elute Evaporate 9. Evaporate Eluate Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 11. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).

Troubleshooting_Recovery Start Low Recovery of APAP Mercapturate Check_Extraction Is the extraction method (SPE/LLE) optimized? Start->Check_Extraction Optimize_SPE Optimize SPE: - Sorbent Choice (C18) - pH of solutions - Elution solvent strength Check_Extraction->Optimize_SPE No Optimize_LLE Optimize LLE: - Solvent polarity - pH of aqueous phase Check_Extraction->Optimize_LLE No Check_Stability Are precursor metabolites (e.g., APAP-GSH) degrading? Check_Extraction->Check_Stability Yes Optimize_SPE->Check_Stability Optimize_LLE->Check_Stability Add_Inhibitors Consider adding peptidase inhibitors during sample collection Check_Stability->Add_Inhibitors Yes Check_Pretreat Is protein precipitation complete? Check_Stability->Check_Pretreat No Add_Inhibitors->Check_Pretreat Optimize_Precip Optimize protein precipitation method Check_Pretreat->Optimize_Precip No Review_Analysis Review Analytical Method (e.g., LC-MS/MS parameters) Check_Pretreat->Review_Analysis Yes Optimize_Precip->Review_Analysis

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: High-Throughput Acetaminophen Mercapturate Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput screening of Acetaminophen (B1664979) (APAP) mercapturate (a key biomarker of APAP-induced hepatotoxicity). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Acetaminophen mercapturate and why is it important to screen for it?

Acetaminophen (paracetamol) is a widely used analgesic. While generally safe at therapeutic doses, overdose can lead to severe liver injury.[1][2] A minor fraction of APAP is metabolized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[1][2][5] The resulting conjugate is further metabolized to cysteine and mercapturic acid conjugates (APAP-cys), which are then excreted in the urine.[3] this compound is the N-acetyl cysteine (NAC) conjugate of APAP.[6][7] In cases of APAP overdose, GSH stores are depleted, leading to an accumulation of NAPQI and subsequent liver damage.[2][5] Therefore, high-throughput screening of this compound can serve as a valuable tool in toxicology studies and drug development to assess the potential for drug-induced liver injury.

Q2: What is the general workflow for high-throughput screening of this compound?

High-throughput screening (HTS) for this compound typically involves automated sample preparation, followed by rapid analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][8] The workflow is designed to process a large number of samples efficiently.[9] Key steps include: sample collection (e.g., plasma, urine), protein precipitation to remove interfering macromolecules, chromatographic separation of the analyte from other matrix components, and detection and quantification by mass spectrometry.[6][8][10] Data analysis is then performed to determine the concentration of this compound in each sample.[9][11]

Troubleshooting Guides

Sample Preparation
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient protein precipitation.- Ensure the correct ratio of precipitation solvent (e.g., methanol (B129727), acetonitrile) to sample volume is used.[10] - Vortex samples thoroughly after adding the precipitation solvent. - Optimize the incubation time and temperature for precipitation.[12]
Analyte degradation.- Keep samples on ice or at a controlled low temperature during preparation.[12] - Process samples as quickly as possible.[10] - Check the stability of the analyte in the chosen solvent and storage conditions.[8][13]
High Variability Between Replicates Inconsistent sample handling.- Use calibrated pipettes for all liquid handling steps. - Ensure uniform vortexing and centrifugation times for all samples. - Automate liquid handling steps where possible to improve precision.[9]
Matrix effects.- Evaluate different protein precipitation solvents to minimize co-extraction of interfering substances.[14] - Consider solid-phase extraction (SPE) for cleaner sample extracts, although this may reduce throughput.[15][16]
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent with the mobile phase.- The final sample solvent should be as close in composition to the initial mobile phase as possible.[10]
Column degradation.- Check the column performance with a standard mixture. - If performance has declined, wash the column according to the manufacturer's instructions or replace it.
Contamination of the LC system.- Flush the system with a strong solvent (e.g., isopropanol) to remove potential contaminants.
Low Signal Intensity Suboptimal mass spectrometer settings.- Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for this compound.[17] - Ensure the correct precursor and product ions are selected for multiple reaction monitoring (MRM).
Ion suppression due to matrix effects.- Dilute the sample to reduce the concentration of interfering matrix components.[14][18] - Adjust the chromatographic gradient to separate the analyte from the suppressive region of the chromatogram.[14] - Use a deuterated internal standard to compensate for matrix effects.[8]
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.- Ensure mobile phase solvents are properly degassed. - Check the LC pump for leaks and ensure it is delivering a stable flow rate.
Column temperature variations.- Use a column oven to maintain a consistent temperature.[10]
Data Analysis
Issue Potential Cause Troubleshooting Steps
High Coefficient of Variation (%CV) for Quality Control (QC) Samples Issues in sample preparation or LC-MS/MS analysis (see above).- Review the entire workflow for sources of variability.
Inaccurate integration of chromatographic peaks.- Manually review the peak integration for a subset of samples to ensure the software is performing correctly. Adjust integration parameters if necessary.[19]
Inaccurate Quantification Poor calibration curve.- Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples. - Use a linear or quadratic regression model with appropriate weighting.[20]
Carryover from previous injections.- Inject a blank sample after a high-concentration sample to check for carryover. - Optimize the needle wash method in the autosampler.

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis

This protocol is a representative example based on published methods.[6][8][10]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or urine sample in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., Acetaminophen-d4 mercapturate).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. UPLC-MS/MS Conditions

  • LC System: A high-pressure liquid chromatography system capable of handling high flow rates and pressures.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[20]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.[8][10]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses will depend on the instrument and adducts formed).

    • Internal Standard (e.g., Acetaminophen-d4 mercapturate): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

  • Source Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Presentation

Table 1: Representative UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[8][10]
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Example) Q1: [M+H]+ -> Q3: [Fragment ion]+

Table 2: Typical Performance Characteristics of a High-Throughput this compound Assay

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Visualizations

Acetaminophen Metabolism and Mercapturate Formation Pathway

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Glucuronide APAP Glucuronide (~50-70%) APAP->Glucuronide UGTs Sulfate APAP Sulfate (~25-35%) APAP->Sulfate SULTs NAPQI NAPQI (N-acetyl-p-benzoquinone imine) (Toxic Metabolite) (~5-15%) APAP->NAPQI CYP2E1 GSH_Conj Glutathione Conjugate NAPQI->GSH_Conj GSH Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts Depleted GSH Mercapturate This compound (Excreted) GSH_Conj->Mercapturate Further Metabolism

Caption: Metabolic pathway of Acetaminophen leading to mercapturate formation.

High-Throughput Screening Workflow

HTS_Workflow Start Start: Sample Collection (Plasma, Urine) SamplePrep Automated Sample Preparation (Protein Precipitation) Start->SamplePrep LCMS UPLC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Result Result Interpretation & Reporting DataProcessing->Result

Caption: A streamlined workflow for high-throughput screening.

References

Technical Support Center: Acetaminophen Mercapturate (APAP-M) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Acetaminophen (B1664979) Mercapturate (APAP-M) assay.

Frequently Asked Questions (FAQs)

Q1: What is Acetaminophen Mercapturate (APAP-M) and why is it measured?

This compound (APAP-M), or N-acetyl-cysteine-acetaminophen, is a metabolite of acetaminophen.[1][2] It is formed in the liver when a toxic intermediate of acetaminophen metabolism, N-acetyl-p-benzoquinone imine (NAPQI), is detoxified by conjugation with glutathione (B108866) (GSH).[1][3] The resulting glutathione conjugate is further metabolized to cysteine and mercapturate conjugates that are then excreted in the urine.[4] Measuring APAP-M provides a valuable method for studying the effects of acetaminophen in both animal and human subjects.[1]

Q2: What is the general workflow for an APAP-M assay?

The most common method for quantifying APAP-M is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The general workflow involves:

  • Sample Preparation: Extraction of APAP-M from a biological matrix (e.g., plasma, urine).

  • Chromatographic Separation: Separation of APAP-M from other components in the sample using a UPLC system.

  • Mass Spectrometry Detection: Detection and quantification of APAP-M using a tandem mass spectrometer.

Q3: What are the typical sources of variability in APAP-M assay results?

Variability in APAP-M assay results can arise from several sources, which can be broadly categorized as:

  • Pre-analytical: Sample collection, handling, and storage.

  • Analytical: Sample preparation, instrument performance, and calibration.

  • Biological: Inter-individual differences in acetaminophen metabolism.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the APAP-M assay.

Chromatography and Peak Shape Issues

Q4: I am not seeing a peak for APAP-M in my samples. What are the possible causes?

There are several potential reasons for the absence of an APAP-M peak:

  • Low Analyte Concentration: The concentration of APAP-M in the sample may be below the lower limit of quantification (LLOQ) of the assay. This can occur in samples collected shortly after acetaminophen administration, as APAP-M is a downstream metabolite.[4]

  • Sample Degradation: APAP-M may have degraded due to improper sample storage or handling. It is crucial to store samples at appropriate temperatures (e.g., -80°C) to maintain analyte stability.

  • Inefficient Extraction: The sample preparation method may not be efficiently extracting APAP-M from the matrix. Optimizing the extraction solvent and procedure is important for good recovery.

  • Instrumental Issues: Problems with the UPLC-MS/MS system, such as a clogged injector or a faulty detector, can lead to a lack of signal.

Q5: My APAP-M peak is tailing. How can I improve the peak shape?

Peak tailing can compromise the accuracy and precision of quantification.[5] Common causes and solutions include:

  • Secondary Interactions: APAP-M, with its polar functional groups, can interact with active sites on the column, such as residual silanol (B1196071) groups.[5] Using a highly deactivated or "end-capped" column can minimize these interactions.[5]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.[5] Diluting the sample before injection can often resolve this issue.[5]

  • Column Contamination or Voids: Accumulation of matrix components on the column frit or the formation of a void in the packing material can distort peak shape.[5][6] Using a guard column and ensuring proper sample cleanup can help prevent this.[6] If a void is suspected, reversing and flushing the column may help.[5]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of APAP-M and lead to poor peak shape. Optimizing the mobile phase pH is crucial.

Q6: I am observing split peaks for APAP-M. What could be the cause?

Split peaks are often indicative of a problem at the head of the column or during sample injection.[7] Potential causes include:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be unevenly distributed.[8]

  • Injector Problems: Issues with the autosampler, such as a poorly seated injection needle, can lead to improper sample introduction.

  • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[9]

Sample Preparation and Matrix Effects

Q7: How can I improve the recovery of APAP-M during sample preparation?

Optimizing the sample preparation is critical for accurate quantification.[10] Key considerations include:

  • Extraction Technique: Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix and the required level of cleanup.

  • Extraction Solvent: The polarity and pH of the extraction solvent should be optimized to ensure efficient extraction of APAP-M.

  • Process Optimization: Factors such as extraction time, temperature, and agitation should be systematically evaluated to maximize recovery.[11][12]

Q8: I suspect matrix effects are impacting my results. How can I identify and mitigate them?

Matrix effects, such as ion suppression or enhancement, can significantly affect the accuracy of LC-MS/MS assays.[13][14]

  • Identification: Matrix effects can be assessed by comparing the response of an analyte in a neat solution to its response in a sample matrix extract (post-extraction spike).[14]

  • Mitigation Strategies:

    • Improved Sample Cleanup: More rigorous sample preparation techniques like SPE can remove interfering matrix components.[15]

    • Chromatographic Separation: Optimizing the chromatography to separate APAP-M from co-eluting matrix components can reduce interference.[13]

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard (e.g., APAP-M-d3) that co-elutes with the analyte can effectively compensate for matrix effects.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[14]

Quantitative Data Summary

Table 1: Illustrative UPLC-MS/MS Method Parameters for APAP-M Analysis

ParameterValue
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
MS System Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Illustrative: 313.1 > 184.1 m/z

Note: These are example parameters and should be optimized for your specific application.

Table 2: Troubleshooting Summary for Common APAP-M Assay Issues

IssuePotential CauseRecommended Action
No APAP-M Peak Analyte concentration below LLOQConcentrate sample; optimize MS sensitivity.
Sample degradationEnsure proper sample storage (-80°C).
Inefficient extractionOptimize sample preparation method.
Peak Tailing Secondary interactions with columnUse an end-capped column; adjust mobile phase pH.
Column overloadDilute sample before injection.
Column contamination/voidUse a guard column; flush or replace analytical column.
Poor Recovery Suboptimal extraction methodEvaluate different extraction techniques (PPT, LLE, SPE).
Incorrect extraction solventTest solvents with varying polarity and pH.
Matrix Effects Co-eluting interferencesImprove sample cleanup; optimize chromatography.
Ion suppression/enhancementUse a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis
  • Set up the UPLC-MS/MS system with the optimized parameters (refer to Table 1 for an example).

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared sample.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data using appropriate software to determine the peak area of APAP-M and the internal standard.

  • Quantify the concentration of APAP-M using a calibration curve prepared in the same matrix.

Visualizations

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Glucuronidation Glucuronidation (~50-60%) APAP->Glucuronidation Sulfation Sulfation (~30-35%) APAP->Sulfation Oxidation CYP450 Oxidation (~5-15%) APAP->Oxidation APAP_Glucuronide APAP-Glucuronide (non-toxic) Glucuronidation->APAP_Glucuronide APAP_Sulfate APAP-Sulfate (non-toxic) Sulfation->APAP_Sulfate NAPQI NAPQI (toxic intermediate) Oxidation->NAPQI Excretion Urinary Excretion APAP_Glucuronide->Excretion APAP_Sulfate->Excretion GSH Glutathione (GSH) NAPQI->GSH Detoxification APAP_GSH APAP-Glutathione GSH->APAP_GSH APAP_Cysteine APAP-Cysteine APAP_GSH->APAP_Cysteine APAP_M This compound (APAP-M) APAP_Cysteine->APAP_M APAP_M->Excretion

Caption: Acetaminophen metabolism pathway leading to mercapturate formation.

APAP_M_Workflow start Start: Biological Sample (Plasma/Urine) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep extraction Extraction of APAP-M sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc_ms UPLC-MS/MS Analysis reconstitution->uplc_ms separation Chromatographic Separation uplc_ms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis end End: APAP-M Concentration Report data_analysis->end

Caption: Experimental workflow for APAP-M assay.

Troubleshooting_Workflow cluster_peak Peak Shape Troubleshooting cluster_no_peak No Peak Troubleshooting cluster_recovery Recovery Troubleshooting rect_node Check for Tailing/Splitting check_column Inspect Column and Guard Column rect_node->check_column check_mobile_phase Verify Mobile Phase pH rect_node->check_mobile_phase check_sample_conc Dilute Sample rect_node->check_sample_conc start Assay Problem Identified peak_issue Peak Shape Issue? start->peak_issue peak_issue->rect_node Yes no_peak No Peak Detected? peak_issue->no_peak No recovery_issue Poor Recovery? no_peak->recovery_issue No rect_node2 Verify Sample Integrity no_peak->rect_node2 Yes rect_node3 Optimize Sample Prep recovery_issue->rect_node3 Yes end Problem Resolved check_sample_conc->end check_storage Confirm Storage Conditions rect_node2->check_storage check_instrument Check Instrument Performance rect_node2->check_instrument check_extraction Review Extraction Protocol rect_node2->check_extraction check_extraction->end optimize_solvent Test Different Extraction Solvents rect_node3->optimize_solvent optimize_method Evaluate Extraction Technique rect_node3->optimize_method optimize_method->end

Caption: Logical workflow for troubleshooting APAP-M assay variability.

References

Validation & Comparative

Acetaminophen Biomarkers: A Comparative Analysis of Acetaminophen Mercapturate and Acetaminophen-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of acetaminophen (B1664979) (APAP) exposure and subsequent hepatotoxicity relies on the detection of specific biomarkers. Among these, acetaminophen mercapturate (APAP-Mer) and acetaminophen-cysteine (APAP-Cys) are critical downstream metabolites of the toxic N-acetyl-p-benzoquinone imine (NAPQI) pathway. This guide provides an objective comparison of APAP-Mer and APAP-Cys as biomarkers, supported by experimental data and detailed methodologies to aid researchers in their selection and application.

Metabolic Pathway and Biomarker Formation

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, NAPQI.[1] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). This conjugate is then further metabolized to form APAP-Cys and APAP-Mer, which are excreted in the urine.[2] In cases of acetaminophen overdose, GSH stores are depleted, leading to an accumulation of NAPQI, which then covalently binds to cellular proteins, particularly cysteine residues, causing hepatocellular injury.[3] The protein-bound form of APAP-Cys is a direct marker of this toxicity pathway.[4]

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronidation Glucuronidation & Sulfation (Major) Acetaminophen->Glucuronidation ~90% NAPQI NAPQI (Toxic Intermediate) Acetaminophen->NAPQI ~5-10% (CYP450) GSH Glutathione (GSH) NAPQI->GSH Detoxification Protein_Adducts Protein Adducts (APAP-Cys) NAPQI->Protein_Adducts GSH Depletion APAP_GSH APAP-GSH Conjugate GSH->APAP_GSH APAP_Cys Acetaminophen-Cysteine (APAP-Cys) APAP_GSH->APAP_Cys APAP_Mer This compound (APAP-Mer) APAP_GSH->APAP_Mer Excretion Excretion APAP_Cys->Excretion APAP_Mer->Excretion Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Metabolic pathway of acetaminophen.

Quantitative Comparison of Biomarkers

The choice between APAP-Mer and APAP-Cys as biomarkers depends on the specific research question, the biological matrix available, and the analytical capabilities. While both are indicators of NAPQI formation, their concentrations and clinical correlations can differ.

FeatureThis compound (APAP-Mer)Acetaminophen-Cysteine (APAP-Cys)References
Biomarker Type Downstream metabolite of GSH conjugationDirect product of GSH conjugation and protein adduct[2][4]
Typical Matrix Urine, PlasmaPlasma, Serum, Urine[2]
Relative Abundance Generally lower concentration than APAP-Cys upon presentation after overdose.Generally higher concentration than APAP-Mer upon presentation after overdose.[5]
Half-life Information on specific half-life is less documented compared to APAP-Cys adducts.The mean elimination half-life of APAP-Cys adducts is approximately 41.3 ± 8.3 hours, providing a longer detection window than acetaminophen itself.[6]
Correlation with Liver Injury (ALT levels) Less directly correlated in the literature compared to APAP-Cys protein adducts.Peak levels of protein-derived APAP-Cys correlate with peak aminotransferase levels in overdose patients. A concentration >1.1 nmol/mL is associated with hepatotoxicity (ALT >1000 IU/L).[4][7]
Clinical Utility Indicator of NAPQI formation and the mercapturic acid detoxification pathway.A specific biomarker of acetaminophen exposure and toxicity. Protein adducts are a direct measure of the toxic pathway activation.[4][7]

Experimental Protocols

Accurate quantification of these biomarkers is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol 1: Simultaneous Quantification of Acetaminophen and its Metabolites (including APAP-Cys and APAP-Mer) in Plasma

This method allows for a comprehensive analysis of the metabolic profile of acetaminophen from a single plasma sample.

Sample Preparation:

  • To 10 µL of plasma, add an internal standard solution (e.g., APAP-D4).

  • Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium formate) is common.[8]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[8]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (10 µL) Add_IS Add Internal Standard (APAP-D4) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Vortex & Centrifuge Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of Analytes MS_Detection->Quantification

Caption: Experimental workflow for biomarker analysis.
Protocol 2: Quantification of Acetaminophen-Cysteine (APAP-Cys) Adducts in Human Plasma

This protocol is specifically tailored for the sensitive detection of APAP-Cys adducts.

Sample Preparation:

  • Plasma samples are subjected to protein precipitation using acetonitrile.[8]

  • After centrifugation, the supernatant is collected for analysis.

LC-MS/MS Parameters:

  • Chromatographic Separation: Achieved using a C18 column with a mobile phase consisting of 2 mM ammonium formate (B1220265) in water with 0.2% formic acid (Mobile Phase A) and 2 mM ammonium formate in acetonitrile with 0.2% formic acid (Mobile Phase B).[8]

  • Mass Spectrometry: Performed using positive and negative ion electrospray ionization (ESI) in MRM mode. The MS/MS ion transition monitored for APAP-Cys is typically m/z 271 → 140 in positive mode.[8]

Conclusion

Both this compound and acetaminophen-cysteine are valuable biomarkers for assessing the metabolic activation of acetaminophen to its toxic intermediate, NAPQI. However, the current body of research more strongly supports the use of acetaminophen-cysteine , particularly in its protein-adducted form, as a more direct and clinically correlated biomarker of acetaminophen-induced hepatotoxicity. APAP-Cys protein adducts offer a longer detection window and a clearer association with liver injury, as indicated by elevated ALT levels. For researchers investigating the overall detoxification pathway and metabolic flux, the simultaneous measurement of both APAP-Mer and APAP-Cys provides a more complete picture. The choice of biomarker should be guided by the specific objectives of the study, with APAP-Cys being the preferred biomarker for the direct assessment of acetaminophen-induced liver injury.

References

A Comparative Analysis of Acetaminophen Mercapturate Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acetaminophen (B1664979) mercapturate levels across various patient populations. Acetaminophen, a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation. A minor but critical pathway involves oxidation by cytochrome P450 enzymes to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is detoxified by conjugation with glutathione, leading to the formation of acetaminophen-cysteine and subsequently acetaminophen mercapturate, which is then excreted in the urine.[1] Differences in metabolic pathways among distinct patient populations can significantly influence the levels of these metabolites, holding implications for drug efficacy and toxicity.

Quantitative Comparison of this compound Levels

Direct quantitative comparisons of this compound levels across different patient populations are not extensively available in the literature in a standardized tabular format. However, existing studies provide valuable insights into the relative differences in acetaminophen metabolism, which directly impacts mercapturate formation. The following table summarizes these findings.

Patient PopulationKey Metabolic Differences & Impact on this compound LevelsSource
Neonates and Infants - Reduced Glucuronidation: Neonates have an immature glucuronidation pathway, a major route for acetaminophen metabolism in adults.[2][3] - Enhanced Sulfation: To compensate for reduced glucuronidation, neonates exhibit a higher rate of sulfation.[2][4] - Potentially Higher Mercapturate Precursors: Some studies suggest that neonates may have a higher exposure to the precursor metabolites of mercapturate, namely acetaminophen-cysteine.[5] This could imply a potentially altered flux through the oxidative pathway leading to mercapturate formation. - Reduced Oxidative Metabolism in Preterm Neonates: In extremely premature infants, the oxidative metabolic pathway, which produces the precursor to mercapturate, is reported to be reduced.[2][3][4][5]
Children and Adolescents - Maturing Glucuronidation: The glucuronidation pathway matures throughout childhood and adolescence, gradually becoming the dominant metabolic route as seen in adults.[6][6]
Adults (Healthy) - Dominant Glucuronidation and Sulfation: In healthy adults, acetaminophen is primarily metabolized through glucuronidation (40-65%) and sulfation (20-45%).[1] - Minor Oxidative Pathway: A smaller fraction is metabolized via the CYP2E1-mediated oxidative pathway to form NAPQI, the precursor to mercapturate.[1][1]
Patients with Liver Disease - Potential for Altered Metabolism: While specific data on mercapturate levels is limited, patients with liver disease may have altered drug metabolism, potentially affecting the balance between the different metabolic pathways of acetaminophen. A clinical trial was planned to investigate the urine levels of cysteine and mercapturic acid conjugates in patients with non-alcoholic fatty liver disease.[7][7]
Patients with Acetaminophen Overdose - Saturation of Primary Pathways: In cases of overdose, the glucuronidation and sulfation pathways become saturated.[1] - Increased Oxidative Metabolism: This saturation leads to a greater proportion of acetaminophen being shunted to the CYP2E1 pathway, resulting in increased production of NAPQI and consequently higher levels of its detoxification products, including this compound.[1][1]

Experimental Protocols

Quantification of this compound in Plasma using UPLC-MS/MS

This protocol outlines a general method for the simultaneous quantification of acetaminophen and its metabolites, including this compound, in human plasma.[8][9]

1. Sample Preparation:

  • To 10 µL of plasma, add an internal standard solution (e.g., deuterated acetaminophen).

  • Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

  • Vortex the mixture and incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).[8][9]
    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8][9]
    • Flow Rate: A typical flow rate is around 0.4 mL/minute.[9]
    • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Acetaminophen_Metabolism cluster_major Major Pathways (Liver) cluster_minor Minor Pathway (Oxidative) Acetaminophen Acetaminophen Glucuronidation Glucuronidation (UGTs) Acetaminophen->Glucuronidation Sulfation Sulfation (SULTs) Acetaminophen->Sulfation Oxidation Oxidation (CYP2E1) Acetaminophen->Oxidation Acetaminophen_Glucuronide Acetaminophen Glucuronide (Non-toxic) Glucuronidation->Acetaminophen_Glucuronide Acetaminophen_Sulfate Acetaminophen Sulfate (Non-toxic) Sulfation->Acetaminophen_Sulfate NAPQI NAPQI (Toxic Intermediate) Oxidation->NAPQI Glutathione_Conjugation Glutathione Conjugation NAPQI->Glutathione_Conjugation Acetaminophen_Cysteine Acetaminophen-Cysteine Glutathione_Conjugation->Acetaminophen_Cysteine Acetaminophen_Mercapturate Acetaminophen Mercapturate (Excreted in Urine) Acetaminophen_Cysteine->Acetaminophen_Mercapturate

Caption: Metabolic pathway of acetaminophen leading to the formation of major non-toxic conjugates and the minor pathway resulting in the formation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 1. Plasma Sample Collection Add_IS 2. Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Injection 6. Inject into UPLC-MS/MS Supernatant_Collection->Injection Chromatographic_Separation 7. Chromatographic Separation (Reversed-Phase C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry 8. Mass Spectrometric Detection (ESI-MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration 9. Peak Integration and Ratio Calculation Mass_Spectrometry->Peak_Integration Quantification 11. Quantification of This compound Peak_Integration->Quantification Calibration_Curve 10. Calibration Curve Generation Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound in plasma using UPLC-MS/MS.

References

Cross-Validation of Analytical Methods for Acetaminophen Mercapturate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Acetaminophen (B1664979) mercapturate, a critical biomarker for assessing acetaminophen exposure and toxicity.[1] The following sections detail the experimental protocols and performance data for commonly employed techniques, offering a cross-validation perspective to aid in method selection and implementation in research and clinical settings.

Metabolic Pathway of Acetaminophen to Acetaminophen Mercapturate

Acetaminophen is primarily metabolized in the liver. A portion of it is oxidized to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). This conjugate is then further metabolized to cysteine and subsequently N-acetyl cysteine (mercapturate) conjugates, which are excreted.

Acetaminophen Acetaminophen NAPQI N-acetyl-p-benzoquinone imine (NAPQI) Acetaminophen->NAPQI CYP450 Oxidation GSH_Conjugate Glutathione Conjugate NAPQI->GSH_Conjugate GSH Conjugation Cysteine_Conjugate Cysteine Conjugate GSH_Conjugate->Cysteine_Conjugate Mercapturate This compound Cysteine_Conjugate->Mercapturate N-acetylation

Caption: Metabolic activation of acetaminophen to its mercapturate conjugate.

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and enzyme-linked immunosorbent assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound and related metabolites.

ParameterLC-MS/MSHPLC-UVELISA
Linearity Range 0.01 - 10 µg/mL[2]0.124 - 12.40 µg/mL[3]Qualitative/Semi-quantitative[4]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]11 - 103 ng/mL[3]Not typically reported for absolute quantification
Intra-day Precision (%CV) ≤5%[2]0.2 - 9.3%[3]N/A
Inter-day Precision (%CV) ≤10%[2]0.1 - 5.7%[3]N/A
Accuracy 90.3% - 112%[6]-9.0% to 11.1%[3]High concordance with HPLC-EC[7]
Run Time 4.5 - 19 min[2][8]~14 min[3]Varies (typically hours)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[9]

Sample Preparation:

  • Plasma samples (10 µL) are deproteinized by adding a protein precipitation agent such as acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., Acetaminophen-d4).[8][10]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.[10]

  • The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[10]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3).[8]

  • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of two solvents:

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40°C.[10]

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.[2][5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[2][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method compared to LC-MS/MS, though generally less sensitive.

Sample Preparation:

  • Plasma/Serum: Protein precipitation with an agent like zinc sulfate-saturated acetonitrile.[3]

  • Urine: Liquid-liquid extraction with a solvent mixture such as chloroform-isopropanol under alkaline conditions.[3]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[11][12]

  • Mobile Phase: Isocratic elution with a mobile phase typically composed of an aqueous buffer (e.g., 0.1 M KH2PO4 with acetic acid) and a small percentage of an organic modifier like methanol.[3][11]

  • Flow Rate: 1.0 - 1.5 mL/min.[3][13]

  • Detection: UV detection at a wavelength of approximately 254 nm or 260 nm.[3][12][13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that detects acetaminophen-protein adducts, which can be an indirect measure of the formation of reactive metabolites like the precursor to this compound.

Assay Principle: This is typically a competitive immunoassay.[7][14] Samples, standards, and an enzyme-conjugated analyte are added to a microplate pre-coated with antibodies.[4] During incubation, the free analyte in the sample competes with the enzyme-conjugated analyte for binding to the limited number of antibody sites.[4]

General Procedure:

  • Samples and standards are added to the antibody-coated microplate wells.[4]

  • Enzyme conjugate is added, and the plate is incubated.[4]

  • The plate is washed to remove unbound components.[4]

  • A substrate is added, which reacts with the bound enzyme to produce a colorimetric signal.[4]

  • The absorbance is read using a microplate reader, and the concentration of the analyte is determined by comparing the signal from the sample to a standard curve. The color development is inversely proportional to the amount of analyte.[4]

Cross-Validation Workflow

A typical workflow for the cross-validation of different analytical methods is depicted below. This process ensures that the results obtained from different methods are comparable and reliable.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample_Collection Biological Sample Collection Sample_Spiking Spiking with Known Concentrations Sample_Collection->Sample_Spiking Sample_Aliquoting Aliquoting for Each Method Sample_Spiking->Sample_Aliquoting LC_MS LC-MS/MS Analysis Sample_Aliquoting->LC_MS HPLC_UV HPLC-UV Analysis Sample_Aliquoting->HPLC_UV ELISA ELISA Analysis Sample_Aliquoting->ELISA Data_Acquisition Data Acquisition LC_MS->Data_Acquisition HPLC_UV->Data_Acquisition ELISA->Data_Acquisition Performance_Comparison Comparison of Performance (Linearity, Accuracy, Precision) Data_Acquisition->Performance_Comparison Correlation_Analysis Correlation Analysis (Bland-Altman, Regression) Performance_Comparison->Correlation_Analysis Method_Selection Final Method Selection Correlation_Analysis->Method_Selection

Caption: General workflow for the cross-validation of analytical methods.

References

Urinary Acetaminophen Mercapturate as a Biomarker for Plasma Acetaminophen Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary acetaminophen (B1664979) mercapturate and plasma acetaminophen levels, focusing on their correlation, measurement, and the underlying metabolic pathways. While direct quantitative correlation data between urinary acetaminophen mercapturate and plasma acetaminophen remains an area of ongoing research, this document summarizes the existing scientific knowledge and provides detailed experimental protocols for their measurement.

Correlation Overview: An Indirect Relationship

Acetaminophen, a widely used analgesic and antipyretic, is primarily metabolized in the liver. A minor but crucial pathway involves its oxidation by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This toxic metabolite is subsequently detoxified by conjugation with glutathione (B108866) (GSH), leading to the formation of acetaminophen-GSH conjugate. Further metabolism of this conjugate results in the formation of acetaminophen cysteine and N-acetylcysteine (mercapturate) conjugates, which are then excreted in the urine.[1][2]

Due to this metabolic cascade, the concentration of urinary this compound is indirectly related to the plasma concentration of the parent drug. While studies have established robust methods for the quantification of both analytes, a direct, publicly available dataset quantitatively correlating urinary this compound with plasma acetaminophen levels is not readily found in the reviewed literature. However, research in premature infants has shown high correlations between different urinary metabolites of acetaminophen. For instance, a strong correlation (r = 0.90) was observed between urinary 4-APAP sulfate (B86663) and 3-(N-acetyl-cystein-S-yl) APAP, a precursor to mercapturic acid. This suggests that the excretion of various acetaminophen metabolites is closely linked.

Further research is required to establish a definitive quantitative correlation and to validate the use of urinary this compound as a reliable, non-invasive biomarker for predicting plasma acetaminophen concentrations.

Data Presentation

As noted, a direct quantitative comparison table from a single study correlating urinary this compound with plasma acetaminophen levels is not available in the reviewed scientific literature. The following table summarizes the typical concentration ranges and detection methods for each analyte as reported in various studies.

AnalyteMatrixTypical Concentration Range (Therapeutic Dosing)Lower Limit of Quantification (LLOQ)Analytical Method
Acetaminophen Plasma10-20 µg/mL0.1 - 50 ng/mLLC-MS/MS, HPLC
This compound UrineVariable, dependent on dose and metabolism~1 ng/mLUPLC-MS/MS

Experimental Protocols

Detailed methodologies for the quantification of plasma acetaminophen and urinary this compound are crucial for reproducible and comparable results. Below are representative experimental protocols derived from published research.

Protocol 1: Quantification of Acetaminophen in Human Plasma by LC-MS/MS

This protocol is based on a rapid and sensitive method for the determination of acetaminophen in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of methanol (B129727) containing an internal standard (e.g., Acetaminophen-d4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for acetaminophen and the internal standard.

3. Validation Parameters:

  • Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-5000 ng/mL). The correlation coefficient (r²) should be > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be <15%, and accuracy (%RE) should be within ±15%.

  • Recovery: Extraction recovery should be consistent and reproducible.

  • Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with ionization.

Protocol 2: Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of acetaminophen and its metabolites, including mercapturate, in human urine.[3]

1. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • To 50 µL of urine, add 50 µL of an internal standard solution (e.g., deuterated acetaminophen metabolites).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: An ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Both positive and negative ion modes may be used to optimize detection of different metabolites.

  • MRM Transitions: Set up specific transitions for this compound and the internal standard.

3. Validation Parameters:

  • Linearity: The calibration curve should be linear over the expected concentration range.

  • Precision and Accuracy: Assessed at multiple quality control levels.

  • Stability: Freeze-thaw and bench-top stability of the analytes in urine should be determined.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of acetaminophen and a typical experimental workflow for its analysis.

Acetaminophen_Metabolism APAP Acetaminophen (Plasma) Glucuronidation Glucuronidation (~60%) APAP->Glucuronidation Sulfation Sulfation (~30%) APAP->Sulfation Oxidation Oxidation (CYP450) (~5-10%) APAP->Oxidation APAP_Glucuronide Acetaminophen Glucuronide Glucuronidation->APAP_Glucuronide APAP_Sulfate Acetaminophen Sulfate Sulfation->APAP_Sulfate NAPQI NAPQI (Toxic Intermediate) Oxidation->NAPQI APAP_Glucuronide->Urine_Excretion1 APAP_Sulfate->Urine_Excretion2 GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation APAP_GSH Acetaminophen-GSH GSH_Conjugation->APAP_GSH Metabolism Further Metabolism APAP_GSH->Metabolism APAP_Cysteine Acetaminophen Cysteine Metabolism->APAP_Cysteine APAP_Mercapturate Acetaminophen Mercapturate (Urinary Excretion) APAP_Cysteine->APAP_Mercapturate Experimental_Workflow Sample_Collection Sample Collection (Plasma or Urine) Sample_Preparation Sample Preparation (Protein Precipitation, Internal Standard Addition) Sample_Collection->Sample_Preparation LC_Separation LC Separation (UPLC or HPLC) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

A Comparative Guide to Inter-Laboratory Acetaminophen Mercapturate Measurement Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of acetaminophen (B1664979) mercapturate, a critical biomarker of acetaminophen-induced hepatotoxicity. The data and protocols presented are compiled from a range of validated analytical methods to offer an objective overview of their performance. This document is intended to assist in the selection and implementation of robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Data Presentation: Comparative Analysis of Method Performance

The quantification of acetaminophen mercapturate is crucial for understanding the metabolic fate of acetaminophen, particularly its toxic pathways. Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for this purpose. The following table summarizes key performance parameters from different studies to facilitate a direct comparison.

Analytical MethodMatrixLower Limit of Quantitation (LLOQ)Linear RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
UPLC-MS/MS[1][2][3]Human Plasma0.05 mg/LNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC[4]Biologic Fluids103 ng/mL0.124 - 12.40 µg/mL0.2 - 9.3%0.1 - 5.7%-9.0 to 11.1%
U(H)PLC-MS/MS[5]Rat Plasma0.84 µg/mL (as APAP-NAC)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC[6]Spiked Human Plasma1-30 µg/mL (as NAPQI)Not Specified<2%<2%Not Specified

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results across laboratories. Below are summaries of key experimental protocols cited in the literature for the quantification of acetaminophen and its metabolites, including this compound.

Method 1: UPLC-MS/MS for Acetaminophen and its Metabolites in Human Plasma[1][2][3]
  • Sample Preparation: A small plasma volume of only 10 µL is required. The specific extraction method is described as an "easy sample preparation method," implying a straightforward protein precipitation step.[1][2][3] Acetaminophen-D4 is utilized as the internal standard for all analytes.[1][2]

  • Chromatography: Chromatographic separation is achieved using a reversed-phase Acquity UPLC HSS T3 column.[1][2] A gradient elution is performed with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and formic acid in ultrapure water or methanol (B129727).[1][2] The flow rate is maintained at 0.4 mL/min, and the total runtime is 4.5 minutes per sample.[1][2]

  • Detection: Detection is performed using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[1][2]

Method 2: HPLC for Acetaminophen and Four Major Metabolites in Biologic Fluids[4]
  • Sample Preparation: For proteinaceous samples (25 µl), deproteinization is carried out with ZnSO4-saturated acetonitrile. For urine (100 µl), extraction is performed under alkaline conditions with chloroform-isopropanol (95:5, v/v) followed by evaporation under nitrogen. 3-acetamidophenol is used as the internal standard.[4]

  • Chromatography: Separation is performed on a 250 mm × 4.6 mm ID, Phenomenex-ODS reverse-phase column. A simple isocratic mobile phase is used, composed of 0.73 M acetic acid in water (pH 2.44) and methanol in varying ratios depending on the biological matrix, with the addition of n-octylamine. The flow rate is 1.5 ml/min.[4]

  • Detection: All compounds are simultaneously detected at a wavelength of 260 nm.[4]

Visualizations: Metabolic Pathway and Experimental Workflow

To further clarify the context and processes involved in this compound measurement, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

Acetaminophen_Metabolism APAP Acetaminophen (APAP) Sulfate APAP-Sulfate APAP->Sulfate Sulfation Glucuronide APAP-Glucuronide APAP->Glucuronide Glucuronidation NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP450 APAP_GSH APAP-Glutathione NAPQI->APAP_GSH GSH Conjugation Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts Covalent Binding GSH Glutathione (GSH) APAP_Cys APAP-Cysteine APAP_GSH->APAP_Cys Mercapturate Acetaminophen Mercapturate APAP_Cys->Mercapturate

Caption: Metabolic pathway of acetaminophen leading to the formation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) ISTD Add Internal Standard (e.g., APAP-D4) Sample->ISTD Precipitation Protein Precipitation (e.g., Acetonitrile) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Generalized experimental workflow for this compound quantification.

References

A Comparative Analysis of Acetaminophen Mercapturate Formation: Human vs. Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acetaminophen (B1664979) (APAP) mercapturate formation in humans versus common animal models used in preclinical research. Understanding the species-specific differences in this critical detoxification pathway is paramount for the accurate assessment of drug-induced liver injury (DILI) and the extrapolation of animal data to human clinical scenarios. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of toxicological studies.

Introduction to Acetaminophen Metabolism and Mercapturate Formation

Acetaminophen is a widely used analgesic and antipyretic. At therapeutic doses, it is primarily metabolized in the liver via glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 (CYP) enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1] NAPQI is a toxic metabolite that can lead to severe hepatotoxicity if not detoxified.

The primary detoxification mechanism for NAPQI is conjugation with glutathione (B108866) (GSH), a tripeptide antioxidant. This reaction, catalyzed by glutathione S-transferases (GSTs), forms a nontoxic APAP-GSH conjugate. This conjugate is further metabolized through a series of enzymatic steps to form cysteine and ultimately N-acetylcysteine (mercapturic acid) conjugates, which are then excreted in the urine. The formation of mercapturic acid is therefore an indirect indicator of the extent of NAPQI formation.

Quantitative Comparison of Acetaminophen Mercapturate Excretion

Significant interspecies variations exist in the metabolic pathways of acetaminophen, including the formation of mercapturate. These differences can impact the susceptibility of a species to acetaminophen-induced liver injury. The following table summarizes the available quantitative data on the urinary excretion of acetaminophen and its metabolites, with a focus on the mercapturate pathway.

SpeciesDoseAcetaminophen-Glucuronide (% of dose)Acetaminophen-Sulfate (% of dose)Acetaminophen-Cysteine & Mercapturate (% of dose)Unchanged Acetaminophen (% of dose)Reference
Human Therapeutic (1g)~50%~38%~3% (Mercapturate) & ~9.5% (Cysteine + free drug) <5%[2]
Human Therapeutic~55%~30%~4% (Mercapturate) & ~4% (Cysteine) 2-5%[2]
Mouse Toxic (500 mg/kg)Data not reported as % of doseData not reported as % of doseUrinary excretion confirmed, but not quantified as % of dose Data not reported as % of dose[3]
Rat Non-hepatotoxic (200 mg/kg, oral)Data not reportedData not reportedUrinary excretion confirmed, but not quantified as % of dose 72% (total drug and metabolites in urine)[4]
Rat Hepatotoxic (1000 mg/kg, oral)Data not reportedData not reportedIncreased production of cysteine and mercapturic acid conjugates observed 51% (total drug and metabolites in urine)[4]
Hamster Not specifiedData not reportedData not reportedUrinary excretion confirmed, but discrepancies with hepatic GSH depletion noted in fasted animals Data not reported

Note: Direct quantitative comparisons are challenging due to variations in experimental designs, including dose levels and analytical methods. The data for animal models often do not specify the percentage of the administered dose excreted as mercapturate. However, qualitative assessments indicate the presence and importance of this pathway. Mice are generally considered more susceptible to acetaminophen toxicity than rats, which may be related to differences in NAPQI formation and detoxification.

Biochemical Pathway of this compound Formation

The metabolic cascade leading to the formation of this compound is a multi-step enzymatic process crucial for the detoxification of the reactive NAPQI intermediate.

Acetaminophen_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2_detox Phase II Detoxification cluster_excretion Excretion Acetaminophen Acetaminophen (APAP) NAPQI N-acetyl-p-benzoquinone imine (NAPQI) (Toxic Intermediate) Acetaminophen->NAPQI CYP450 (e.g., CYP2E1, CYP1A2, CYP3A4) APAP_GSH APAP-Glutathione Conjugate NAPQI->APAP_GSH GSTs Glutathione Glutathione (GSH) Glutathione->APAP_GSH APAP_Cysteine APAP-Cysteine APAP_GSH->APAP_Cysteine γ-glutamyl- transpeptidase, dipeptidase Mercapturate Acetaminophen Mercapturate (APAP-NAC) APAP_Cysteine->Mercapturate N-acetyl- transferase Urine Urinary Excretion Mercapturate->Urine

Caption: Metabolic pathway of acetaminophen to mercapturic acid.

Experimental Protocols

Representative Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in urine samples from preclinical or clinical studies.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Procedure cluster_data Data Analysis Collection Urine Sample Collection (e.g., 24-hour collection in metabolic cages) Storage Sample Storage (-80°C until analysis) Collection->Storage Thawing Thawing and Centrifugation (to remove particulates) Storage->Thawing Dilution Dilution with Internal Standard Thawing->Dilution HPLC HPLC Separation (Reversed-phase C18 column) Dilution->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) HPLC->MSMS Quantification Quantification (Comparison to standard curve) MSMS->Quantification Integration Peak Integration Quantification->Integration Calculation Concentration Calculation Integration->Calculation Normalization Normalization (e.g., to creatinine (B1669602) concentration) Calculation->Normalization Stats Statistical Analysis Normalization->Stats

Caption: General workflow for urinary this compound analysis.

Detailed Methodologies: Quantification of this compound in Urine by HPLC-MS/MS

This protocol provides a representative method for the quantitative analysis of this compound in urine. It is essential to validate the method for the specific matrix (i.e., urine from different species) and instrumentation used.

1. Sample Preparation:

  • Collection: Collect urine samples over a defined period (e.g., 24 hours) using metabolic cages to ensure accurate volume measurement.

  • Storage: Immediately freeze urine samples at -80°C and store until analysis to prevent degradation of metabolites.

  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at approximately 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Dilution: Dilute the supernatant with a suitable buffer or mobile phase containing a known concentration of an internal standard (e.g., a stable isotope-labeled version of this compound). The dilution factor should be optimized to bring the analyte concentration within the linear range of the standard curve.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly employed.

    • Mobile Phase: A gradient elution is typically used with:

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

      • Mobile Phase B: Acetonitrile or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid).

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The specific gradient profile needs to be optimized for the separation of this compound from other urinary components.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UHPLC systems.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. Acetaminophen and its metabolites are often analyzed in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

      • Example MRM transitions for this compound (APAP-NAC): These would need to be determined empirically on the specific instrument, but a hypothetical transition could be m/z 313 -> m/z 140.

3. Data Analysis and Quantification:

  • Standard Curve: Prepare a standard curve by spiking known concentrations of this compound into a blank urine matrix (from untreated animals of the same species) and processing them in the same way as the study samples.

  • Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalization: To account for variations in urine dilution, the concentration of this compound can be normalized to the urinary creatinine concentration, which is typically measured using a separate assay.

Conclusion

The formation of this compound is a critical detoxification pathway that exhibits significant species-dependent variations. While humans excrete a notable portion of a therapeutic acetaminophen dose as mercapturate and its precursor, quantitative data for common animal models are less defined. Researchers should be cognizant of these differences when selecting animal models for acetaminophen toxicity studies and when extrapolating findings to humans. The provided experimental workflow and detailed HPLC-MS/MS methodology offer a robust framework for the accurate quantification of this compound, enabling a more precise understanding of its formation across different species. This knowledge is vital for improving the predictive value of preclinical safety assessments in drug development.

References

Safety Operating Guide

Proper Disposal of Acetaminophen Mercapturate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Step-by-Step Disposal Protocol

Researchers must always consult their institution's specific safety guidelines and local regulations in conjunction with the following steps:

  • Waste Identification and Classification: Treat acetaminophen (B1664979) mercapturate as a chemical waste. Do not dispose of it down the drain or in regular trash. It should be segregated from other waste streams to prevent unintended chemical reactions.

  • Personal Protective Equipment (PPE): Before handling acetaminophen mercapturate for disposal, all personnel must wear appropriate PPE to minimize exposure risks.

  • Waste Containment:

    • Select a container that is compatible with chemical waste and is in good condition, free from leaks or cracks.

    • The container must have a secure screw-top cap to prevent spills.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste."[1][2][3] The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date when the first waste was added to the container (accumulation start date).[1][2][3][4]

    • The name and contact information of the generating laboratory or principal investigator.[4][5]

    • Hazard identification (e.g., "Toxic," "Handle with Care").

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[5][6]

    • Ensure the storage area is well-ventilated and away from drains or sources of ignition.[7]

    • Segregate the container from incompatible chemicals to prevent reactions.[6][7]

  • Disposal:

    • Do not attempt to neutralize or treat the chemical waste unless it is a specifically approved and documented laboratory procedure.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and final disposal.[8]

    • Follow all institutional procedures for requesting a waste pickup.

Safety and Handling Precautions

The following table summarizes key safety precautions to be taken during the handling and disposal of this compound waste.

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10][11][12][13]To prevent skin and eye contact with the chemical waste.
Engineering Controls Handle the waste in a well-ventilated area, such as a chemical fume hood.To minimize the inhalation of any potential vapors or aerosols.
Spill Response Have a chemical spill kit readily available. In case of a spill, follow your institution's established spill cleanup procedures.To ensure a prompt and safe response to accidental releases.
Emergency Procedures Know the location of the nearest safety shower and eyewash station.To provide immediate decontamination in case of accidental exposure.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Step 1: Identify as Chemical Waste A->B C Step 2: Wear Appropriate PPE (Lab Coat, Gloves, Goggles) B->C D Step 3: Select Compatible & Secure Container C->D E Step 4: Label Container Correctly 'Hazardous Waste', Chemical Name, Date, etc. D->E F Step 5: Store in Designated Satellite Accumulation Area E->F G Is the container full or ready for disposal? F->G H Continue to Collect Waste in Labeled Container G->H No I Step 6: Contact EHS or Licensed Disposal Company for Pickup G->I Yes H->F J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Acetaminophen Mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Acetaminophen is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE) is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene, powder-free. Must be inspected before use.[8]
Eye Protection Safety Glasses/GogglesChemical safety goggles or a face shield.[8]
Body Protection Laboratory Coat/GownDisposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials.[8]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities.

Operational Plan for Safe Handling

A systematic approach to handling Acetaminophen mercapturate, from acquisition to disposal, is critical for laboratory safety.

Step-by-Step Handling Protocol:

  • Acquisition and Storage:

    • Procure this compound from a reputable supplier.

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Preparation and Weighing:

    • Conduct all handling of powdered compounds within a chemical fume hood to avoid inhalation of dust.[7]

    • Wear all recommended PPE, including gloves, safety glasses, and a lab coat.

    • Use a dedicated and calibrated balance for weighing.

    • Clean the weighing area and spatula thoroughly after use.

  • Experimental Use:

    • Handle all solutions containing this compound within a fume hood.

    • Avoid contact with skin and eyes.[5]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water.

    • Do not eat, drink, or smoke in the laboratory area.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate cleaning agent after each use.

    • Decontaminate all equipment that has come into contact with the compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Disposal Protocol:

  • Solid Waste:

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal:

    • Rinse empty containers thoroughly with a suitable solvent.

    • Dispose of the rinsed containers in accordance with institutional and local regulations.

  • General Guidance:

    • For unused or expired medicine, the FDA recommends mixing it with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[9][10][11] However, for a laboratory setting, disposal as chemical waste is the more appropriate and safer method.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol cluster_final Final Disposal Acquisition Acquisition & Storage Preparation Preparation & Weighing Acquisition->Preparation Fume Hood ContainerDisposal Container Disposal Acquisition->ContainerDisposal Empty Containers Experiment Experimental Use Preparation->Experiment PPE Decontamination Decontamination Experiment->Decontamination Clean-Up SolidWaste Solid Waste Collection Decontamination->SolidWaste Contaminated Materials LiquidWaste Liquid Waste Collection Decontamination->LiquidWaste Waste Solutions FinalDisposal Dispose as Hazardous Waste SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContainerDisposal->FinalDisposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetaminophen mercapturate
Reactant of Route 2
Reactant of Route 2
Acetaminophen mercapturate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。